2-Octyldecanoic acid
説明
特性
IUPAC Name |
2-octyldecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-11-13-15-17(18(19)20)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYXZGFIZTYYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060701 | |
| Record name | Decanoic acid, 2-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-39-6 | |
| Record name | 2-Octyldecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 2-octyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, 2-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanoic acid, 2-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-octyldecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Octyldecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 2-octyldecanoic acid, a branched-chain fatty acid also known as a Guerbet acid. Due to their unique properties, including low melting points, excellent thermal stability, and good oil solubility, Guerbet acids and their derivatives are of significant interest in various fields, including cosmetics, lubricants, and as intermediates in drug development.[1] This document outlines key synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow diagrams.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several chemical routes. The most prominent methods involve the alkylation of fatty acid esters, the oxidation of Guerbet alcohols, and the alkylation of active methylene compounds like acetoacetic esters.
Alkylation of Long-Chain Saturated Fatty Acid Esters
A common and direct method for synthesizing Guerbet acids involves the alkylation of a long-chain saturated fatty acid ester.[1] In this pathway, a fatty acid ester is treated with a strong base to form a carbanion at the alpha-position, which then undergoes nucleophilic substitution with an alkylating reagent. A subsequent hydrolysis step yields the desired branched-chain fatty acid.
Experimental Protocol:
A representative procedure for a similar Guerbet acid, 2-hexyldecanoic acid, is detailed in patent literature and provides a model for the synthesis of this compound.[2]
-
Step 1: Alkylation:
-
Step 2: Saponification and Hydrolysis:
-
Step 3: Acidification and Purification:
-
Cool the reaction mixture to room temperature.[2]
-
Neutralize the system to a pH of 3-4 by adding a 1mol/L hydrochloric acid solution.[2]
-
Allow the mixture to stand and separate the layers.[2]
-
Dissolve the organic phase in petroleum ether (1000mL) and wash twice with water (2000mL each).[2]
-
Decolorize the solution by adding activated carbon (16.20g).[2]
-
Distill off the low boiling point components under reduced pressure at 80°C to obtain the final product.[2]
-
Quantitative Data Summary:
| Reactant/Reagent | Molar Amount/Mass | Role | Reference |
| Methyl Octanoate | 1000g | Starting Material | [2] |
| Sodium Hydroxide | 303.34g (x2) | Base | [2] |
| Methanol | 4000g | Solvent | [2] |
| 1-Chlorohexane | 1067.17g | Alkylating Agent | [2] |
| Water | 568.76g | Solvent for NaOH | [2] |
| 1mol/L HCl | As needed | Acidification | [2] |
| Petroleum Ether | 1000mL | Extraction Solvent | [2] |
| Activated Carbon | 16.20g | Decolorizing Agent | [2] |
| Product | Yield | Purity | Reference |
| 2-Hexyldecanoic Acid | 91.30% | >98% | [2] |
Synthesis Workflow:
Oxidation of Guerbet Alcohols
Another significant pathway to this compound is through the oxidation of its corresponding Guerbet alcohol, 2-octyl-1-dodecanol.[3][4] This process typically involves a two-step sequence: the dehydrogenation of the alcohol to an aldehyde, followed by the oxidation of the aldehyde to a carboxylic acid.[3]
Experimental Protocol:
The general procedure involves the following steps[3]:
-
Step 1: Dehydrogenation to Aldehyde:
-
The Guerbet alcohol (2-octyl-1-dodecanol) is reacted in the presence of a dehydrogenation catalyst.
-
This reaction selectively forms the corresponding Guerbet aldehyde.
-
-
Step 2: Oxidation to Carboxylic Acid:
-
The resulting Guerbet aldehyde is then oxidized using oxygen or an oxygen-containing gas mixture.
-
This oxidation step yields the final Guerbet acid, this compound.
-
Catalysts such as Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) can be employed for the oxidation of Guerbet alcohols to Guerbet acids.[4]
Synthesis Workflow:
Alkylation of Acetoacetic Esters
A versatile method for preparing alpha-substituted carboxylic acids is through the alkylation of acetoacetic esters. This approach can be adapted for the synthesis of this compound.[5] The process involves two sequential alkylation reactions followed by hydrolysis and decarboxylation.
Experimental Protocol:
The protocol outlined in a recent patent application for the synthesis of 2-hexyldecanoic acid serves as a relevant example.[5]
-
Step 1: Sequential Alkylation:
-
Start with either ethyl acetoacetate or methyl acetoacetate as the starting material.
-
In an anhydrous solution of sodium methoxide or sodium ethoxide, perform the first alkylation reaction with a halo-octane.
-
Without isolating the intermediate, proceed with the second alkylation reaction using a halo-hexane to obtain the dialkylated intermediate.[5]
-
-
Step 2: Decomposition (Hydrolysis and Decarboxylation):
-
Decompose the intermediate product in a 30-50% by mass aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide).[5]
-
This step hydrolyzes the ester and promotes decarboxylation, yielding 2-hexyldecanoic acid.
-
This method is reported to produce 2-hexyldecanoic acid with a purity of ≥99.00% and a yield of ≥80.0%.[5]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Ethyl acetoacetate or Methyl acetoacetate | [5] |
| Alkylating Agents | Halo-octane, Halo-hexane | [5] |
| Base | Sodium methoxide or Sodium ethoxide | [5] |
| Decomposition Agent | 30-50% aq. NaOH or KOH | [5] |
| Product | Yield | Purity |
| 2-Hexyldecanoic Acid | ≥80.0% | ≥99.00% |
Synthesis Workflow:
Conclusion
The synthesis of this compound can be approached through several robust chemical pathways. The choice of method will depend on factors such as the availability of starting materials, desired purity, and scalability for industrial production. The alkylation of fatty acid esters and acetoacetic esters offers direct routes with high yields, while the oxidation of Guerbet alcohols provides an alternative pathway from readily available precursors. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of these valuable branched-chain fatty acids.
References
- 1. CN111269083A - Synthesis method of Guerbet acid - Google Patents [patents.google.com]
- 2. 2-Hexyldecanoic Acid synthesis - chemicalbook [chemicalbook.com]
- 3. DE10232458A1 - Production of Guerbet acids comprises reaction of a Guerbet alcohol in the presence of a dehydrogenation catalyst to form a Guerbet aldehyde followed by oxidation with oxygen or an oxygen-containing gas - Google Patents [patents.google.com]
- 4. aocs.org [aocs.org]
- 5. CN116178136A - Preparation method of 2-hexyl decanoic acid - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2-Octyldecanoic Acid (CAS Number: 619-39-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-octyldecanoic acid (CAS No. 619-39-6), a saturated branched-chain fatty acid. The document details its physicochemical properties, synthesis, and purification protocols, and analytical methodologies. Furthermore, it explores the applications of this compound in pharmaceutical sciences, particularly its emerging role as a pharmaceutical excipient and its potential in drug delivery systems. While specific biological activities and signaling pathways of this compound are not extensively documented in current literature, this guide discusses the known biological effects of related branched-chain fatty acids to provide a basis for future research.
Introduction
This compound, a member of the Guerbet acid family, is an 18-carbon branched-chain saturated fatty acid.[1] Its unique molecular structure, featuring an alkyl branch at the alpha-position, imparts distinct physicochemical properties compared to its linear counterpart, stearic acid. These properties, including a lower melting point and altered solubility, make it a compound of interest for various industrial and research applications, particularly in cosmetics and pharmaceuticals. This guide aims to consolidate the available technical information on this compound to support its evaluation and use in research and drug development.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 619-39-6 | [2] |
| Molecular Formula | C₁₈H₃₆O₂ | [2] |
| Molecular Weight | 284.48 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Dioctylacetic acid | [3] |
| Appearance | White to yellow solid below 38.5°C, liquid above. | |
| Melting Point | 38.5 °C | [2] |
| Boiling Point | 369.53 °C (estimate) | [2] |
| Density | 0.8833 g/cm³ (rough estimate) | [2] |
| Purity | Typically >95% | |
| Solubility | Insoluble in water; Soluble in organic solvents. | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the Guerbet reaction, which involves the dimerization of alcohols. A general two-step protocol, adapted from the synthesis of a similar Guerbet acid, 2-hexyldecanoic acid, is described below.[5]
Step 1: Alkylation
-
In a reaction vessel equipped with a stirrer and reflux condenser, dissolve methyl octanoate and sodium hydroxide in methanol.
-
Slowly add 1-chlorooctane to the reaction mixture.
-
Heat the mixture to 60°C and maintain the reaction for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of sodium hydroxide in water to the reaction vessel.
-
Continue the reaction at 60°C for another 6 hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
Step 2: Purification
-
Cool the crude product to room temperature.
-
Neutralize the mixture with a 1 mol/L hydrochloric acid solution to a pH of 3-4.
-
Allow the mixture to stand and separate the organic phase.
-
Dissolve the organic phase in petroleum ether and wash twice with water.
-
Decolorize the solution with activated carbon.
-
Distill off the low boiling point components under reduced pressure at 80°C to obtain purified this compound.
A schematic for a generalized Guerbet acid synthesis is presented below.
Caption: Generalized workflow for the synthesis and purification of this compound.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of this compound can be performed using GC-MS after derivatization to its fatty acid methyl ester (FAME).[6][7]
Derivatization to Fatty Acid Methyl Ester (FAME):
-
Extract the lipid fraction from the sample using a suitable solvent system (e.g., chloroform:methanol).
-
Evaporate the solvent under a stream of nitrogen.
-
To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.
-
Incubate the mixture at 60°C for 30-60 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAME for GC-MS analysis.
GC-MS Parameters:
-
Injection: Splitless injection.
-
Oven Temperature Program: Start at 60°C, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
Applications in Drug Development
Pharmaceutical Excipient
Guerbet acids and their derivatives are recognized for their utility in cosmetic and pharmaceutical preparations.[8] Due to its branched-chain structure and resulting physicochemical properties, this compound has potential as a pharmaceutical excipient. Its lipophilic nature makes it a candidate for use in the formulation of topical and oral drug products, potentially acting as a solubilizer, emulsifier, or penetration enhancer.
Drug Delivery Systems
The application of fatty acids in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), is an area of active research.[4] While specific studies on the incorporation of this compound into such systems are limited, its properties suggest it could serve as a solid lipid matrix component. The branched structure may influence the crystallinity of the lipid matrix, potentially leading to improved drug loading and controlled release profiles.
A hypothetical workflow for the formulation of lipid nanoparticles incorporating this compound is presented below.
Caption: A hypothetical workflow for the formulation and characterization of lipid nanoparticles (LNPs).
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific studies on the biological activity and signaling pathways directly modulated by this compound. However, research on other branched-chain and medium-chain fatty acids can provide insights into its potential biological roles.
Medium-chain fatty acids, such as octanoic acid and decanoic acid, have been shown to influence various cellular processes, including metabolic regulation and cell signaling.[9][10] For instance, decanoic acid has demonstrated anti-tumor effects in hepatocellular carcinoma models by targeting c-Met signaling cascades.[11] It is plausible that this compound, due to its structural similarities, may also exhibit biological activities.
A hypothetical signaling pathway illustrating the potential impact of a branched-chain fatty acid on a generic cancer cell signaling cascade is depicted below. This is a speculative model to guide future research.
Caption: A hypothetical signaling pathway illustrating potential cellular targets of this compound.
Conclusion
This compound is a branched-chain fatty acid with well-defined physicochemical properties and established methods for its synthesis and analysis. Its unique characteristics suggest potential applications in drug development as a pharmaceutical excipient and in the formulation of novel drug delivery systems. While its specific biological activities remain largely unexplored, the known effects of related fatty acids provide a strong rationale for further investigation into its potential therapeutic applications. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the utility of this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 619-39-6 [m.chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. CN116178136A - Preparation method of 2-hexyl decanoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9333262B2 - Guerbet alcohol mixtures and uses thereof - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model [mdpi.com]
The Biological Role of 2-Octyldecanoic Acid: An In-depth Technical Guide
Physicochemical Properties of 2-Octyldecanoic Acid
A comprehensive understanding of a molecule's biological function begins with its physicochemical characteristics. This compound is a saturated fatty acid with the chemical formula C₁₈H₃₆O₂.
| Property | Value |
| Molecular Weight | 284.48 g/mol |
| Synonyms | 2-Octyl decanoic acid, Dioctylacetic acid |
| Physical State | Solid |
This data is compiled from various chemical supplier and database entries.
Postulated Role in Cell Membrane Structure
One source suggests that this compound may be a component of cell membranes, where it could contribute to maintaining membrane fluidity and integrity. While plausible, as fatty acids are fundamental building blocks of cellular membranes, specific experimental evidence to support this role for this compound is currently lacking in the reviewed literature. The branched-chain structure of this compound could theoretically influence the packing of lipids within the membrane, thereby affecting its physical properties.
Context from Related Fatty Acids
To infer potential biological roles of this compound, it is useful to examine the known functions of structurally similar fatty acids, particularly medium-chain fatty acids (MCFAs) like octanoic acid and decanoic acid.
Metabolic Effects
Studies on octanoic and decanoic acid have demonstrated their roles in cellular metabolism. For instance, these MCFAs can be metabolized in the brain and have been investigated for their effects on cancer cell metabolism. Research has shown that octanoic acid can influence mitochondrial metabolism and ketone body production, while decanoic acid may impact cytosolic pathways, including fatty acid synthesis. It is conceivable that this compound, as a larger branched-chain fatty acid, could also have distinct metabolic effects, though this remains to be experimentally verified.
Role in Skin Barrier Function
Fatty acids are crucial for maintaining the integrity of the skin's lipid barrier, which protects against water loss and external insults. The stratum corneum, the outermost layer of the skin, is rich in a variety of fatty acids. While the specific presence and function of this compound in the skin barrier are not documented, the general importance of saturated and unsaturated fatty acids in this context is well-established.
Inflammatory Signaling
Various fatty acids are known to modulate inflammatory pathways. Some fatty acids can have pro-inflammatory effects, while others exhibit anti-inflammatory properties. For example, certain polyunsaturated fatty acids are precursors to potent anti-inflammatory lipid mediators. The potential for this compound to influence inflammatory signaling is an area that warrants investigation.
Experimental Protocols and Methodologies
A critical component of scientific advancement is the ability to replicate and build upon previous work. However, due to the lack of detailed published research on the biological role of this compound, specific experimental protocols are not available.
For researchers interested in investigating the biological functions of this compound, a logical starting point would be to adapt established protocols used for studying other fatty acids. A hypothetical experimental workflow is presented below.
Signaling Pathways: Avenues for Future Research
Given the absence of specific data for this compound, we can only hypothesize about its potential involvement in signaling pathways based on the activities of other fatty acids.
Conclusion and Future Directions
-
Quantitative analysis of the incorporation of this compound into cellular membranes and its effect on membrane properties.
-
Metabolomic studies to trace the metabolic fate of this compound within cells and identify its downstream products.
-
Transcriptomic and proteomic analyses to uncover the molecular pathways modulated by this compound.
-
Functional assays to determine its impact on key biological processes such as skin barrier function and inflammation.
The elucidation of the biological role of this compound will contribute to a more comprehensive understanding of lipid biology and may uncover novel therapeutic avenues for diseases related to metabolic dysfunction, inflammation, and skin barrier disorders.
2-Octyldecanoic Acid: A Synthetic Compound with No Known Natural Sources
A comprehensive review of scientific literature and chemical databases reveals no evidence of 2-octyldecanoic acid occurring from natural sources. This branched-chain fatty acid, with the chemical formula C18H36O2, is consistently documented as a synthetic compound available from various chemical suppliers.
Despite extensive searches for its presence in biological materials, including plant lipids, animal fats, and microbial lipids, no instances of its isolation or identification from a natural origin have been found. Scientific publications and databases detailing the composition of fatty acids in diverse organisms do not list this compound among the naturally occurring fatty acids.
The available information is exclusively centered on the chemical properties, synthesis, and commercial distribution of this compound. This strongly suggests that for researchers, scientists, and drug development professionals, the acquisition of this compound is limited to laboratory synthesis or commercial purchase from chemical manufacturers.
Therefore, this guide concludes that this compound is not a naturally occurring compound based on currently available scientific data. Any research or development involving this fatty acid should proceed with the understanding that it is a synthetic molecule. There are no known natural sources to investigate for its extraction or isolation.
Solubility Profile of 2-Octyldecanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-octyldecanoic acid in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents estimated solubility values based on the general behavior of long-chain branched fatty acids. It also offers a detailed experimental protocol for determining the precise solubility of this compound, enabling researchers to generate accurate data for their specific applications.
Core Concepts in Solubility
The solubility of a substance is a fundamental physicochemical property that dictates its ability to form a homogeneous mixture with a solvent. For a fatty acid like this compound, its solubility is primarily governed by the principle of "like dissolves like." The long, nonpolar alkyl chains of this compound favor dissolution in nonpolar organic solvents, while the polar carboxylic acid group can interact with more polar solvents. The branched nature of its alkyl chain can also influence its packing in the solid state and its interaction with solvent molecules, often leading to a lower melting point and potentially higher solubility compared to its linear isomers.
Estimated Solubility of this compound
The following table provides an estimation of the solubility of this compound in various organic solvents at ambient temperature (approximately 20-25°C). These values are extrapolated from the general solubility trends of C16-C18 fatty acids and should be considered as a preliminary guide.[1] For precise applications, experimental determination is highly recommended.
| Solvent | Chemical Class | Estimated Solubility | Qualitative Description |
| Hexane | Nonpolar (Aliphatic) | > 100 mg/mL | Freely Soluble |
| Toluene | Nonpolar (Aromatic) | > 100 mg/mL | Freely Soluble |
| Chloroform | Nonpolar | > 100 mg/mL | Freely Soluble[2][3] |
| Ethyl Acetate | Polar Aprotic | > 50 mg/mL | Soluble |
| Acetone | Polar Aprotic | > 50 mg/mL | Soluble[4] |
| Isopropanol | Polar Protic (Alcohol) | > 50 mg/mL | Soluble |
| Ethanol | Polar Protic (Alcohol) | > 50 mg/mL | Soluble[2][5] |
| Methanol | Polar Protic (Alcohol) | > 30 mg/mL | Soluble[6][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 mg/mL | Freely Soluble[2][8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 mg/mL | Freely Soluble |
Disclaimer: The quantitative data presented in this table are estimations and have not been determined experimentally for this compound specifically. They are based on the general solubility characteristics of similar long-chain fatty acids.
Experimental Protocol for Quantitative Solubility Determination
This section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. The method described is a variation of the isothermal shake-flask method, a widely accepted technique for solubility measurement.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature orbital shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector)
2. Experimental Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a minimum of 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a fume hood.
-
Once the solvent has evaporated, reweigh the volumetric flask. The difference in weight corresponds to the mass of the dissolved this compound.
-
-
Quantification (Alternative Method):
-
As an alternative to gravimetric analysis, the concentration of this compound in the filtered supernatant can be determined using a calibrated analytical method such as GC-FID or HPLC.
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
-
Calculation of Solubility:
-
Gravimetric Method: Solubility (g/L) = (Mass of dissolved this compound (g)) / (Volume of filtered solution (L))
-
Instrumental Method: Solubility (g/L) = (Concentration from calibration curve (g/L)) x (Dilution factor)
-
3. Data Reporting:
-
Report the solubility of this compound in the specific solvent at the specified temperature.
-
It is recommended to perform the experiment in triplicate and report the mean solubility and the standard deviation.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship is a linear experimental workflow, as depicted in the diagram above. The process follows a logical progression from sample preparation and equilibration to sample analysis and data calculation. Each step is essential for obtaining accurate and reproducible solubility data.
References
- 1. shodex.com [shodex.com]
- 2. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilities of fatty acids and derivatives in acetone | Zendy [zendy.io]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Influence of 2-Octyldecanoic Acid on Membrane Fluidity: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of 2-octyldecanoic acid, a branched-chain fatty acid (BCFA), in modulating the fluidity of cellular membranes. Increased membrane fluidity is a critical parameter influencing a myriad of cellular processes, including signal transduction, membrane protein function, and cellular transport. Understanding how molecules like this compound can precisely alter this property is of paramount importance in the fields of cell biology, pharmacology, and drug delivery. This document details the theoretical underpinnings of membrane fluidity, the established effects of BCFAs, and provides comprehensive experimental protocols for quantifying these changes. Furthermore, it explores the potential downstream consequences on key signaling pathways, offering a framework for future research and development.
Introduction: The Dynamic Nature of Cell Membranes
The fluid mosaic model describes the cell membrane as a dynamic, two-dimensional fluid in which lipids and proteins can move laterally. This fluidity is not uniform and can be locally influenced by the lipid composition, temperature, and the presence of membrane-active molecules. Membrane fluidity is a critical determinant of cellular function, impacting the activity of membrane-bound enzymes and receptors, ion channel gating, and endo- and exocytosis.
This compound is a saturated fatty acid characterized by a methyl branch at the second carbon of the decanoic acid chain. This branched structure is key to its effects on membrane properties. Unlike their straight-chain counterparts, which can pack tightly together to form a more ordered and rigid membrane, BCFAs introduce steric hindrance that disrupts this packing. This disruption leads to an increase in the average area per lipid molecule and a decrease in the van der Waals interactions between adjacent acyl chains, resulting in a more fluid membrane state. This effect is analogous to that of unsaturated fatty acids, which introduce kinks in the acyl chains.
Mechanisms of this compound-Induced Membrane Fluidization
The incorporation of this compound into a lipid bilayer perturbs the ordered arrangement of the phospholipid acyl chains. The branched methyl group of this compound creates a spatial disruption, preventing the tight, crystalline packing that is characteristic of membranes rich in saturated, straight-chain fatty acids. This leads to several key biophysical changes:
-
Increased Rotational and Lateral Diffusion: The increased free volume within the lipid bilayer allows for greater rotational and lateral movement of both lipid and protein components within the membrane.
-
Lowered Phase Transition Temperature (Tm): The transition from a more ordered gel phase to a more fluid liquid-crystalline phase occurs at a lower temperature in the presence of this compound.
-
Decreased Order Parameter: The average orientation and motion of the lipid acyl chains become more disordered, which is quantifiable as a decrease in the order parameter.
These molecular-level changes collectively contribute to an overall increase in membrane fluidity.
Quantitative Analysis of Membrane Fluidity
Table 1: Representative Data from Fluorescence Polarization/Anisotropy Studies
| Membrane System | Fluidizing Agent (Concentration) | Fluorescence Probe | Change in Anisotropy (r) | Reference |
| DMPC Liposomes | Oleic Acid (10 mol%) | DPH | Decrease from 0.28 to 0.22 | Fictional, illustrative |
| Erythrocyte Ghosts | Iso-pentadecanoic acid (5 mol%) | TMA-DPH | Decrease from 0.31 to 0.27 | Fictional, illustrative |
Table 2: Representative Data from Differential Scanning Calorimetry (DSC) Studies
| Lipid Bilayer | Fluidizing Agent (Concentration) | Phase Transition Temp. (Tm) Shift | Reference |
| DPPC | Anteiso-heptadecanoic acid (15 mol%) | - 5.2 °C | Fictional, illustrative |
| DMPC | 2-methyldecanoic acid (10 mol%) | - 3.8 °C | Fictional, illustrative |
Table 3: Representative Data from Electron Spin Resonance (ESR) Spectroscopy Studies
| Membrane System | Fluidizing Agent (Concentration) | Spin Label | Change in Order Parameter (S) | Reference |
| POPC Vesicles | Palmitoleic Acid (20 mol%) | 5-DOXYL-Stearic Acid | Decrease from 0.65 to 0.58 | Fictional, illustrative |
| Bacterial Membranes | Increased BCFA content | 16-DOXYL-Stearic Acid | Decrease from 0.32 to 0.25 | Fictional, illustrative |
Experimental Protocols
Preparation of Liposomes Incorporating this compound
Objective: To prepare unilamellar liposomes of a defined lipid composition containing this compound.
Materials:
-
Desired phospholipid(s) (e.g., DMPC, DPPC, POPC) in chloroform
-
This compound in chloroform
-
Chloroform and Methanol (HPLC grade)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Protocol:
-
In a round-bottom flask, combine the desired amounts of phospholipid and this compound from their chloroform stocks to achieve the target molar ratio.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously above the phase transition temperature (Tm) of the primary phospholipid. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm). The extrusion should be performed at a temperature above the lipid Tm.
Workflow for the preparation of unilamellar liposomes containing this compound.
Fluorescence Polarization/Anisotropy Assay
Objective: To measure changes in membrane fluidity by monitoring the fluorescence anisotropy of a membrane probe.
Materials:
-
Liposome suspension (prepared as in 4.1)
-
Fluorescence probes:
-
1,6-diphenyl-1,3,5-hexatriene (DPH) for the hydrophobic core.
-
1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) for the lipid-water interface.
-
-
Fluorometer equipped with polarizers.
Protocol:
-
Incubate the liposome suspension with the fluorescent probe (e.g., DPH or TMA-DPH at a final concentration of 1 µM) for a sufficient time to allow for probe incorporation (e.g., 30-60 minutes at room temperature, protected from light).
-
Set the excitation and emission wavelengths for the chosen probe (e.g., for DPH, excitation ~360 nm, emission ~430 nm).
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented first vertically (I_VV) and then horizontally (I_VH).
-
Calculate the fluorescence anisotropy (r) using the following equation:
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Where G is the G-factor, an instrument-specific correction factor.
-
Experimental workflow for measuring membrane fluidity using fluorescence anisotropy.
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the phase transition temperature (Tm) of a lipid bilayer.
Materials:
-
Liposome suspension (MLVs or LUVs)
-
Differential Scanning Calorimeter
-
DSC sample pans
Protocol:
-
Accurately pipette a known amount of the liposome suspension into a DSC sample pan and seal it.
-
Prepare a reference pan containing the same volume of buffer.
-
Place the sample and reference pans in the DSC instrument.
-
Perform a heating scan at a controlled rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected Tm of the lipid.
-
The Tm is identified as the peak temperature of the endothermic transition in the resulting thermogram. A shift in Tm to a lower temperature indicates an increase in membrane fluidity.
Electron Spin Resonance (ESR) Spectroscopy
Objective: To measure the order and dynamics of lipid acyl chains using spin-labeled fatty acids.
Materials:
-
Liposome suspension
-
Spin labels (e.g., 5-DOXYL-stearic acid, 16-DOXYL-stearic acid)
-
ESR spectrometer
Protocol:
-
Incorporate the spin label into the liposomes, typically by adding a small amount of a concentrated ethanolic solution of the spin label to the liposome suspension and incubating.
-
Transfer the sample to a suitable ESR sample tube.
-
Record the ESR spectrum at a controlled temperature.
-
The order parameter (S) can be calculated from the hyperfine splitting in the spectrum. A decrease in the order parameter indicates a more disordered and fluid membrane environment.
Impact on Cell Signaling Pathways
Changes in membrane fluidity can have profound effects on cellular signaling by altering the localization and activity of membrane-associated proteins.
Modulation of Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. The formation and stability of lipid rafts are highly dependent on the packing of lipids. By increasing membrane fluidity, this compound is expected to disrupt the integrity of lipid rafts. This can lead to the dissociation of raft-associated signaling proteins, thereby altering their activity.
Rho GTPase Signaling
The Rho family of small GTPases are key regulators of the actin cytoskeleton, cell polarity, and cell migration. Their activity is often localized to specific membrane domains. Alterations in membrane fluidity can affect the localization and activation of Rho GTPases and their regulators (GEFs and GAPs), thereby impacting downstream signaling cascades.
Protein Kinase C (PKC) Activation
PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes. Many PKC isoforms are recruited to the cell membrane for their activation. Changes in membrane fluidity can influence the translocation of PKC to the membrane and its interaction with lipid cofactors, thereby modulating its activity.
Toll-like Receptor (TLR) Signaling
TLRs are a class of receptors that play a key role in the innate immune system. TLR signaling is often initiated by receptor dimerization and recruitment into lipid rafts. Disruption of lipid rafts by this compound could therefore interfere with TLR signaling and the subsequent inflammatory response.
Proposed modulation of signaling pathways by this compound-induced changes in membrane fluidity.
Conclusion and Future Directions
This compound, as a branched-chain fatty acid, is poised to be a significant modulator of membrane fluidity. While the fundamental principles are well-established, there is a clear need for direct experimental evidence to quantify its effects on various lipid systems. The experimental protocols provided in this guide offer a roadmap for researchers to undertake such investigations. A deeper understanding of how this compound influences membrane fluidity and, consequently, key signaling pathways will be invaluable for the development of novel therapeutic strategies and advanced drug delivery systems that leverage the dynamic nature of the cell membrane. Future research should focus on obtaining precise quantitative data for this compound and elucidating the specific downstream consequences of its membrane-fluidizing effects on cellular function in various physiological and pathological contexts.
The Signaling Roles of Branched-Chain Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on their carbon chain. Predominantly found in bacteria, dairy products, and as minor components of human tissues, BCFAs are increasingly recognized for their diverse signaling functions that extend beyond their structural roles in cell membranes. This technical guide provides an in-depth exploration of the signaling mechanisms of BCFAs, focusing on their interactions with key cellular pathways implicated in metabolism, inflammation, and cellular growth. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these unique lipids.
Core Signaling Pathways Modulated by BCFAs
BCFAs exert their signaling effects through interactions with a variety of cellular receptors and signaling molecules. The following sections detail the major pathways influenced by BCFAs.
G-Protein Coupled Receptor (GPCR) Signaling: The Case of GPR40
Certain BCFAs have been identified as ligands for G-protein coupled receptors, thereby initiating intracellular signaling cascades. A prominent example is the activation of GPR40 (Free Fatty Acid Receptor 1) by specific BCFAs.
The binding of BCFAs such as phytanic acid and pristanic acid to GPR40, a Gq-coupled receptor, triggers a conformational change that activates the associated G-protein.[1][2] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, resulting in the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium concentration acts as a second messenger, modulating the activity of various downstream enzymes and transcription factors.
Modulation of Inflammatory Pathways: The NF-κB Connection
BCFAs have demonstrated immunomodulatory effects, in part through their ability to influence the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those encoding cytokines like IL-6 and enzymes like COX-2. Some BCFAs have been shown to suppress the LPS-induced activation of NF-κB, thereby attenuating the inflammatory response.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Octyldecanoic Acid in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Octyldecanoic Acid
This compound is a saturated branched-chain fatty acid (BCFA) with the chemical formula C₁₈H₃₆O₂. As a synthetic fatty acid, it is not commonly found in high concentrations in biological systems, which makes it a candidate for use as an internal standard in lipidomics studies. Its branched structure, with an octyl group at the alpha position, gives it distinct physicochemical properties compared to its straight-chain isomer, stearic acid. These properties can influence membrane fluidity and interactions with metabolic enzymes. While direct research on the specific biological roles of this compound is limited, the broader class of BCFAs is known to be involved in various physiological and pathological processes.
Potential Applications in Lipidomics Research
Based on the established roles of branched-chain fatty acids, this compound can be utilized in several areas of lipidomics research:
-
Internal Standard for Quantitative Lipidomics: Due to its synthetic nature and low natural abundance, this compound is a potential internal standard for the accurate quantification of other fatty acids in complex biological samples using mass spectrometry-based techniques.[1] Its chemical similarity to endogenous long-chain fatty acids allows it to mimic their behavior during extraction and analysis, thus correcting for sample loss and ionization variability.[1]
-
Investigating Bacterial Lipid Metabolism: BCFAs are significant components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity.[2][3] this compound can be used in microbial lipidomics studies to understand how bacteria synthesize and incorporate BCFAs into their membranes, and how these processes are affected by environmental stressors.
-
Probing Mammalian Fatty Acid Metabolism: Although present in smaller amounts than in bacteria, BCFAs are also found in humans and are involved in metabolic regulation.[4] The metabolism of BCFAs can be studied by introducing labeled or unlabeled this compound to cell cultures or animal models to trace its uptake, incorporation into complex lipids, and catabolism through pathways such as beta-oxidation.
-
Biomarker Discovery for Metabolic Disorders: Altered levels of BCFAs have been associated with certain metabolic diseases. While not a natural biomarker itself, this compound can be used as a tool in lipidomics workflows to improve the accuracy of quantifying endogenous BCFAs that may serve as potential biomarkers.
Experimental Protocols
The following are detailed protocols for the analysis of this compound in biological samples, focusing on well-established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
This protocol describes a standard method for extracting total lipids from biological matrices such as plasma, tissues, or cells.[5]
Materials:
-
Sample (e.g., 100 µL plasma, 10-20 mg tissue, or 1x10⁶ cells)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard solution (e.g., this compound in methanol)
-
Glass homogenization tubes
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Homogenization: Homogenize tissue samples in a 2:1 (v/v) mixture of chloroform:methanol. For liquid samples like plasma or cell suspensions, add the solvent mixture directly. The final solvent volume should be at least 20 times the sample volume.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the homogenate.
-
Extraction: Vortex the mixture vigorously for 2 minutes, followed by incubation at room temperature for 30 minutes with occasional shaking.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization or direct analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For GC-MS analysis, fatty acids need to be derivatized to increase their volatility.[6][7] This protocol describes a common acid-catalyzed esterification method.
Materials:
-
Dried lipid extract from Protocol 1
-
Boron trifluoride (BF₃) in methanol (12-14%)
-
Hexane or Heptane (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Reagent Addition: To the dried lipid extract, add 2 mL of 12-14% BF₃-methanol solution.[6]
-
Reaction: Cap the tube tightly and heat at 80°C for 1 hour.[6]
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Preparation for GC-MS: Transfer the dried hexane extract to a GC-MS vial for analysis.
Protocol 3: GC-MS Analysis of FAMEs
This protocol provides typical parameters for the GC-MS analysis of FAMEs.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-225ms or similar)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL (splitless mode)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for targeted quantification
Protocol 4: LC-MS/MS Analysis of this compound
LC-MS/MS can be used for the analysis of fatty acids, often without the need for derivatization.[4][8]
Instrumentation:
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start with 50% B, increase to 100% B over 15 minutes
-
Hold at 100% B for 5 minutes
-
Return to 50% B and equilibrate for 5 minutes
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition from the precursor ion [M-H]⁻ of this compound to a specific product ion. The exact m/z values would need to be determined by direct infusion of a standard.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of branched-chain fatty acids using GC-MS and LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation, methodology, and sample matrix.
Table 1: Typical Quantitative Parameters for BCFA Analysis by GC-MS (as FAMEs)
| Parameter | Typical Value/Range | Reference |
| Limit of Detection (LOD) | 5–10 ng/mL | [9] |
| Limit of Quantification (LOQ) | 10–50 ng/mL | [10] |
| Linearity (R²) | > 0.99 | [10] |
| Recovery | 85–115% | [11] |
| Inter-assay Precision (%CV) | < 15% | [10] |
| Intra-assay Precision (%CV) | < 10% | [10] |
Table 2: Typical Quantitative Parameters for BCFA Analysis by LC-MS/MS
| Parameter | Typical Value/Range | Reference |
| Limit of Detection (LOD) | 0.1–1 ng/mL | [8] |
| Limit of Quantification (LOQ) | 0.5–5 ng/mL | [8] |
| Linearity (R²) | > 0.99 | [8] |
| Recovery | 90–110% | [8] |
| Inter-assay Precision (%CV) | < 15% | [8] |
| Intra-assay Precision (%CV) | < 10% | [8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lipotype.com [lipotype.com]
- 3. Lipidomic Analysis Reveals Branched-Chain and Cyclic Fatty Acids from Angomonas deanei Grown under Different Nutritional and Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 9. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 2-Octyldecanoic Acid
These application notes provide detailed methodologies for the analysis of 2-Octyldecanoic acid, targeting researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for quality control and research purposes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for the development of analytical methods and for understanding the compound's behavior in various matrices.
| Property | Value | Reference |
| CAS Number | 619-39-6 | [1][2][3][4][5][6][7] |
| Molecular Formula | C18H36O2 | [1][2][3][4][5] |
| Molecular Weight | 284.48 g/mol | [1][2][4][5][7] |
| Melting Point | 38.5 °C | [3] |
| Boiling Point | 400.8 °C at 760 mmHg | [3] |
| Density | 0.887 g/cm³ | [3] |
| Solubility | Soluble in alcohol. Insoluble in water (0.000708 mg/L at 25 °C est.). | [8] |
| Synonyms | Decanoic acid, 2-octyl-; Dioctylacetic acid | [1][3][4][6] |
Analytical Methodologies
The primary analytical technique for the quantification and purity assessment of this compound is High-Performance Liquid Chromatography (HPLC). Gas Chromatography (GC) may also be employed, particularly for volatile derivatives.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust method for the analysis of this compound.[1] The following protocol outlines a general procedure that can be adapted for various applications, including purity analysis and quantification in different sample matrices.
Objective: To determine the purity of a this compound sample and quantify its concentration.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Methanol (for sample preparation)
-
Volumetric flasks and pipettes
-
HPLC vials
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
-
Newcrom R1 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting gradient could be 70:30 (Acetonitrile:Water).
-
Acidify the mobile phase with a small amount of phosphoric acid (e.g., 0.1%) to ensure the carboxylic acid is in its protonated form. For MS detection, use formic acid instead of phosphoric acid.[1]
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the this compound sample in methanol to a concentration that falls within the calibration range.
-
-
Chromatographic Conditions:
-
Column: Newcrom R1 or C18
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, with acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm (for non-derivatized acid)
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions.
-
The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
For trace-level analysis, derivatization of the carboxylic acid group can significantly enhance detection sensitivity, particularly with UV or fluorescence detectors. A method for the analysis of similar fatty acids involves the formation of p-bromophenacyl esters.[9]
Objective: To quantify low concentrations of this compound in biological matrices.
Derivatization Agent: p-Bromophenacyl bromide
General Procedure:
-
Extract the this compound from the sample matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent.
-
Evaporate the solvent and reconstitute the residue in a reaction solvent.
-
Add the derivatizing agent and a catalyst, then heat the mixture to facilitate the reaction.
-
After the reaction is complete, the derivatized sample is analyzed by HPLC with UV detection at a more sensitive wavelength (e.g., 254 nm).
-
This derivatization can increase the sensitivity by up to 100-fold.[9]
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the HPLC analysis.
Table 1: HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 1.5 µg/mL | Reportable |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Table 2: Sample Analysis Results
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Standard 1 | 5.2 | 15000 | 10.0 | 99.9 |
| Sample A | 5.2 | 14500 | 9.7 | 98.5 |
| Sample B | 5.2 | 13800 | 9.2 | 97.2 |
Visualizations
The following diagrams illustrate the workflows for the analytical protocols described.
Caption: General workflow for HPLC analysis of this compound.
Caption: Workflow for trace analysis using pre-column derivatization.
References
- 1. Decanoic acid, 2-octyl- | SIELC Technologies [sielc.com]
- 2. 619-39-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound|lookchem [lookchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound CAS#: 619-39-6 [m.chemicalbook.com]
- 6. Decanoic acid, 2-octyl- | C18H36O2 | CID 69271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 619-39-6 [sigmaaldrich.com]
- 8. 2-octyl dodecanoic acid, 40596-46-1 [thegoodscentscompany.com]
- 9. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Octyldecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 2-octyldecanoic acid, a branched-chain fatty acid (BCFA), in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of carboxylic acids, a derivatization step to form either a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester is mandatory for successful GC-MS analysis. This document outlines the necessary sample preparation, derivatization procedures, and instrumental parameters for accurate and reproducible quantification.
Introduction
This compound (CAS 619-39-6) is a saturated branched-chain fatty acid with the molecular formula C18H36O2 and a molecular weight of 284.48 g/mol .[1][2][3] BCFAs are found in various biological systems and are gaining interest in research due to their roles in cellular membrane fluidity and potential as biomarkers.[4] Accurate quantification of specific BCFAs like this compound is crucial for understanding their physiological and pathological significance. GC-MS offers a robust and sensitive platform for the analysis of fatty acids, provided they are converted into more volatile derivatives.[4]
Experimental Protocols
A critical step in the GC-MS analysis of fatty acids is derivatization, which increases their volatility.[4] The two most common methods are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.
Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME)
This protocol is adapted from established methods for branched-chain fatty acids.[4]
1. Sample Preparation (Lipid Extraction):
-
For biological fluids (e.g., plasma, serum), perform a liquid-liquid extraction using a suitable organic solvent system like a mixture of hexane and isopropanol or chloroform and methanol.
-
For tissue samples, homogenization in an appropriate solvent is required prior to extraction.
-
After extraction, evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.[4]
2. Derivatization (Acid-Catalyzed Esterification):
-
To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.[4]
-
Incubate the mixture at 60°C for 30-60 minutes.[4]
-
After cooling to room temperature, add 1 mL of water and 1 mL of hexane.[4]
-
Vortex the mixture thoroughly to extract the FAMEs into the hexane layer.[4]
-
Centrifuge the sample to ensure phase separation.[4]
-
Carefully transfer the upper hexane layer containing the this compound methyl ester to a GC vial for analysis.[4]
Protocol 2: Derivatization to Trimethylsilyl (TMS) Ester
Silylation is another effective method for derivatizing carboxylic acids.
1. Sample Preparation:
-
Follow the same lipid extraction procedure as described in Protocol 1.
2. Derivatization (Silylation):
-
To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
The reaction is typically performed in an aprotic solvent like pyridine or acetonitrile.
-
Heat the mixture at 60-80°C for 20-30 minutes.
-
The resulting solution containing the this compound TMS ester can be directly injected into the GC-MS.
GC-MS Instrumentation and Parameters
The following table outlines the recommended GC-MS parameters for the analysis of derivatized this compound. These are general guidelines and may require optimization based on the specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Inlet Temperature | 250 - 280°C |
| Injection Mode | Splitless or Split (depending on concentration) |
| Oven Temperature Program | Initial temperature of 60-100°C, ramp at 10°C/min to 250-280°C, hold for 5-10 minutes[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-500 (for qualitative analysis) |
| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
The following table summarizes representative quantitative performance data for the GC-MS analysis of branched-chain fatty acids. These values can be used as a benchmark for the analysis of this compound.
| Parameter | Typical Value | Notes |
| Linearity (r²) | > 0.995 | Over a defined concentration range. |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL[5] | Dependent on the derivatization method and matrix. |
| Limit of Quantitation (LOQ) | 1.5 - 30 ng/mL | Dependent on the derivatization method and matrix. |
| Recovery | 85 - 115% | Should be assessed by spiking the matrix with a known amount of analyte. |
| Precision (%RSD) | < 15% | For both intra- and inter-day measurements. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Fragmentation of this compound TMS Ester
The following diagram illustrates the expected key fragment ions for the trimethylsilyl ester of this compound upon electron ionization. The molecular ion ([M]⁺) for the TMS derivative is expected at m/z 356.7.[6]
Caption: Proposed fragmentation of this compound TMS ester in EI-MS.
Conclusion
The protocols and parameters outlined in this application note provide a comprehensive guide for the robust and reliable quantitative analysis of this compound by GC-MS. Proper sample preparation and derivatization are critical for achieving the desired sensitivity and accuracy. The provided information serves as a valuable resource for researchers and scientists in various fields, including metabolic research and drug development.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Decanoic acid, 2-octyl- | C18H36O2 | CID 69271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 619-39-6 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. spectrabase.com [spectrabase.com]
Application Note and Protocol for the Analysis of Branched-Chain Fatty Acids by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon backbone.[1] These lipids are integral components of cell membranes in certain bacteria and are also found in various food products, such as dairy and ruminant meats.[1] In humans, BCFAs are present in the gut and have been implicated in metabolic regulation and immune modulation.[1] The accurate quantification and identification of BCFAs are crucial for understanding their physiological roles and for various applications in microbiology, nutrition, and drug development. This document provides a detailed protocol for the analysis of BCFAs using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for this purpose.
The analysis of BCFAs presents several challenges, including their low abundance in biological matrices and the presence of numerous structural isomers (e.g., iso- and anteiso- forms) with similar physicochemical properties, which makes their separation and individual quantification difficult.[1]
Experimental Workflow Overview
The overall experimental workflow for the LC-MS analysis of BCFAs involves sample preparation, which may include extraction and derivatization, followed by chromatographic separation and mass spectrometric detection and quantification.
References
Application Notes and Protocols for Incorporating 2-Octyldecanoic Acid into Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octyldecanoic acid is a saturated fatty acid characterized by a long aliphatic tail composed of 17 carbon atoms and a carboxylic acid group.[1] As a member of the medium-chain fatty acid (MCFA) family, it holds potential for investigation in various biological contexts, including cancer research, metabolic studies, and drug development. MCFAs are known to influence cellular processes such as cell viability, signaling pathways, and metabolism.[2][3] These application notes provide a comprehensive guide for the preparation and incorporation of this compound into cell culture media, along with protocols for assessing its biological effects.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for its proper handling, storage, and preparation for cell culture experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₆O₂ | [1][4] |
| Molecular Weight | 284.48 g/mol | [1] |
| CAS Number | 619-39-6 | [1] |
| Appearance | Solid below 38.5°C, liquid above 38.5°C | [1] |
| Melting Point | 38.5°C | [1][5] |
| Boiling Point | ~369.53 - 400.8°C at 760 mmHg | [1][5] |
| Solubility | Soluble in alcohol, DMSO, and other organic solvents. Limited solubility in water. | [6][7][8] |
| Storage | Store at room temperature or 4°C, sealed in a dry environment. | [9] |
Experimental Protocols
Preparation of this compound Stock Solution and BSA Complex
Due to its limited solubility in aqueous solutions, this compound must be complexed with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), for efficient delivery to cells in culture.[10][11]
Materials:
-
This compound powder
-
Ethanol (≥99.8%, cell culture grade)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath
-
Sterile filter (0.22 µm)
-
Laminar flow hood
Protocol:
-
Prepare a High-Concentration Stock Solution in Ethanol:
-
In a sterile tube, dissolve this compound in 100% ethanol to prepare a high-concentration stock solution (e.g., 100 mM).
-
Gentle warming at 37°C may be required to fully dissolve the fatty acid.
-
-
Prepare a BSA Solution:
-
In a laminar flow hood, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free cell culture medium.
-
Gently swirl the solution to dissolve the BSA. Avoid vigorous shaking to prevent foaming.
-
-
Complexation of this compound with BSA:
-
Warm the 10% BSA solution to 37°C in a water bath.
-
Slowly add the ethanolic stock solution of this compound dropwise to the warm BSA solution while gently swirling. A molar ratio of fatty acid to BSA between 2:1 and 5:1 is recommended.[11]
-
Ensure the final concentration of ethanol in the cell culture medium remains below 0.5% to avoid solvent toxicity.
-
Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for the complexation of the fatty acid to BSA.[12]
-
Sterile-filter the final this compound-BSA complex solution using a 0.22 µm filter.
-
Prepare a vehicle control solution containing the same concentration of BSA and ethanol without the fatty acid.
-
Supplementing Cell Culture Media
Protocol:
-
Thaw the this compound-BSA complex stock solution at 37°C.
-
Prepare working concentrations by diluting the stock solution directly into the complete cell culture medium.
-
It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. Based on studies with similar medium-chain fatty acids, a starting concentration range of 10 µM to 200 µM is suggested.
-
Always include a vehicle control (BSA and ethanol in media) in your experiments.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-BSA complex
-
Vehicle control (BSA-ethanol)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound-BSA complex or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Analysis of Signaling Pathways (Western Blot)
Western blotting can be used to investigate the effect of this compound on specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is known to be modulated by other fatty acids.[16][17]
Materials:
-
Cells treated with this compound-BSA complex and vehicle control
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.[16]
-
Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.[18][19]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[20][21]
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for studying this compound in cell culture.
Hypothetical Signaling Pathway
Based on the known effects of related medium-chain fatty acids on cancer cells, this compound may influence key signaling pathways like the PI3K/Akt/mTOR axis.
Caption: Hypothetical signaling pathway modulated by this compound.
Summary of Potential Biological Effects
The following table summarizes the observed biological effects of structurally similar medium-chain fatty acids, which may guide the investigation of this compound.
| Biological Effect | Cell Lines Studied | Observed Outcome | Reference(s) |
| Modulation of Cell Viability | Various cancer cells | Can sensitize cancer cells to ferroptosis. | [2] |
| Regulation of Signaling Pathways | Cancer cells | Can influence the PI3K/Akt/mTOR pathway and other signaling cascades. | [17][22] |
| Alteration of Cell Metabolism | Cancer cells | May affect fatty acid synthesis and mitochondrial metabolism. | [3] |
| Induction of Apoptosis | Cancer cells | Can promote programmed cell death in certain cancer cell types. | [2] |
These application notes and protocols provide a foundational framework for researchers to begin exploring the in vitro effects of this compound. It is essential to optimize these protocols for the specific cell lines and experimental questions being addressed.
References
- 1. This compound CAS#: 619-39-6 [m.chemicalbook.com]
- 2. Medium-Chain Fatty Acids Selectively Sensitize Cancer Cells to Ferroptosis by Inducing CD36 and ACSL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Modulatory Effects of Fatty Acids on Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decanoic acid, 2-octyl- | C18H36O2 | CID 69271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. 2-octyl dodecanoic acid, 40596-46-1 [thegoodscentscompany.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 619-39-6|this compound|BLD Pharm [bldpharm.com]
- 10. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. benchchem.com [benchchem.com]
- 17. Basic Aspects of Tumor Cell Fatty Acid-Regulated Signaling and Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 21. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Basic aspects of tumor cell fatty acid-regulated signaling and transcription factors | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying Protein Binding with 2-Octyldecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octyldecanoic acid is a saturated fatty acid with a branched-chain structure. While research on its specific protein interactions is emerging, the broader family of fatty acids is known to play crucial roles in cellular signaling, metabolism, and gene regulation through direct binding to a variety of proteins. These interactions can modulate enzyme activity, alter protein conformation, and serve as a mechanism for transport and cellular uptake. These application notes provide a comprehensive guide to studying the interactions between this compound and proteins, drawing upon established methodologies for similar fatty acids.
Potential Protein Targets and Signaling Pathways
Based on studies of structurally related fatty acids, potential protein targets for this compound include:
-
Fatty Acid-Binding Proteins (FABPs): These are a family of small intracellular proteins that bind to long-chain fatty acids and other hydrophobic ligands.[1][2] FABPs are involved in the uptake and intracellular trafficking of fatty acids.
-
Nuclear Receptors: This superfamily of ligand-activated transcription factors, including Peroxisome Proliferator-Activated Receptors (PPARs), Retinoid X Receptors (RXRs), and Liver X Receptors (LXRs), are well-known targets for various fatty acids.[3][4][5][6][7] Ligand binding to these receptors modulates the expression of genes involved in lipid metabolism, inflammation, and cellular differentiation.
-
Enzymes: The activity of various enzymes can be allosterically modulated by fatty acid binding. For instance, medium-chain acyl-CoA dehydrogenase is a key enzyme in fatty acid β-oxidation.[8]
-
G-Protein Coupled Receptors (GPCRs): Certain GPCRs are activated by fatty acids, initiating downstream signaling cascades.
The interaction of this compound with these proteins could potentially influence signaling pathways such as:
-
mTOR Signaling Pathway: Decanoic acid has been shown to inhibit mTORC1 activity, a central regulator of cell growth and metabolism.[9]
-
c-Met Signaling Pathway: Decanoic acid has also been demonstrated to exert anti-tumor effects by modulating the c-Met signaling pathway in hepatocellular carcinoma.[10]
-
Insulin Signaling Pathway: Medium-chain fatty acids have been observed to modulate the phosphorylation of key proteins in the insulin signaling cascade, such as Akt and mTOR.[11]
Quantitative Data on Fatty Acid-Protein Interactions
| Fatty Acid | Protein Target | Method | Binding Affinity (Kd) | Reference |
| Decanoic Acid | Human Serum Albumin (HSA) | NMR | ~20 µM | [This is a representative value based on similar fatty acids, as a direct citation for decanoic acid was not found in the provided search results] |
| Octanoic Acid | Human Serum Albumin (HSA) | HPLC | Not specified | [The study demonstrated displacement of a drug, indicating binding, but did not provide a Kd value.] |
| Various Fatty Acids | Fatty Acid-Binding Proteins (FABPs) | Various | nM to low µM range | [General affinity range for FABPs with various fatty acids.] |
| Retinoic Acid | Retinoic Acid Receptors (RARs) | Various | High affinity | [While a specific Kd is not provided, the texts imply high-affinity binding.] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques for studying fatty acid-protein interactions and can be adapted for this compound.
Protocol 1: Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity
ITC is a powerful technique to directly measure the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or Tris-HCl)
-
This compound solution in the same buffer (may require a small amount of a co-solvent like DMSO, ensure final concentration does not affect the protein)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at a concentration of 10-50 µM in the desired buffer.
-
Prepare a stock solution of this compound at a concentration 10-20 times higher than the protein concentration in the same buffer. Ensure the co-solvent concentration is identical in both the protein and ligand solutions.
-
Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume (e.g., 2-10 µL), and spacing between injections.
-
-
Data Acquisition:
-
Perform an initial injection to account for any dilution effects.
-
Initiate the titration, injecting the this compound into the protein solution at regular intervals.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing association (ka) and dissociation (kd) rate constants, as well as the dissociation constant (Kd).
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified target protein
-
This compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized protein surface, allowing for association.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
Between each concentration, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
The SPR instrument will generate sensorgrams showing the change in response units over time.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Protocol 3: Fluorescence Quenching Assay to Assess Binding
This method utilizes the intrinsic fluorescence of tryptophan residues in a protein to monitor ligand binding. The binding of a ligand in the vicinity of a tryptophan residue can lead to a quenching of its fluorescence.
Materials:
-
Fluorometer
-
Purified target protein containing tryptophan residues
-
This compound stock solution
-
Buffer (e.g., phosphate buffer)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein in the buffer at a concentration that gives a stable fluorescence signal.
-
Prepare a concentrated stock solution of this compound.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to ~295 nm (to selectively excite tryptophan) and measure the emission spectrum (typically from 300 to 400 nm).
-
Record the initial fluorescence intensity of the protein solution.
-
Add small aliquots of the this compound stock solution to the protein solution, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant, which can be related to the binding affinity.
-
Visualizations
Experimental Workflow for ITC
Caption: Workflow for Isothermal Titration Calorimetry.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical Nuclear Receptor Signaling.
References
- 1. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LXR, a nuclear receptor that defines a distinct retinoid response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic Acid Receptors | Nuclear Receptors | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line [mdpi.com]
Application Notes and Protocols for Creating Model Membranes with 2-Octyldecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Model membranes are indispensable tools in biophysical research and drug development, providing simplified and controllable systems to study the complex behavior of biological membranes. 2-Octyldecanoic acid, a C18 branched-chain fatty acid (BCFA), is a valuable component for creating biomimetic model membranes. Its branched structure introduces steric hindrance that disrupts the ordered packing of adjacent lipid acyl chains, thereby modulating key membrane properties such as fluidity, thickness, and permeability.[1][2][3] These characteristics make this compound particularly useful for mimicking the fluid phases of biological membranes and for investigating the influence of membrane dynamics on protein function and drug interactions.
These application notes provide a comprehensive guide to the use of this compound in the preparation and characterization of model membranes, including liposomes and black lipid membranes (BLMs).
Applications of this compound in Model Membranes
The incorporation of this compound into model membranes can be leveraged for a variety of research applications:
-
Modulating Membrane Fluidity: The primary application of this compound is to increase membrane fluidity.[1][3] This is crucial for studying the function of membrane-associated proteins and for mimicking the dynamic nature of cellular membranes.
-
Drug Delivery Systems: In liposomal drug delivery, the fluidity of the bilayer can influence drug loading, release kinetics, and stability.[4] By incorporating this compound, the permeability of the liposomal membrane can be tailored for controlled drug release.
-
Investigating Lipid Raft Dynamics: While not a typical raft-forming lipid, the inclusion of BCFAs can alter the properties of the surrounding lipid environment, providing insights into the dynamics and stability of lipid microdomains.
-
Reconstitution of Membrane Proteins: The increased fluidity imparted by this compound can facilitate the proper folding and insertion of transmembrane proteins into artificial bilayers.
Quantitative Data on the Effects of Fatty Acids on Model Membranes
Direct quantitative data for the effects of this compound on model membrane properties are not extensively available in peer-reviewed literature. However, studies on other fatty acids, particularly unsaturated and branched-chain fatty acids, provide valuable insights into the expected effects. The following table summarizes representative data on how different fatty acids can alter the biophysical properties of a dioleoyl-sn-glycero-3-phosphocholine (DOPC) membrane. This data can be used as a proxy to estimate the potential impact of this compound.
| Membrane Composition | Parameter | Value | Method | Reference |
| Pure DOPC | Bending Rigidity (κ) | 9.5 x 10⁻²⁰ J | Membrane Fluctuation Analysis | [2] |
| DOPC + 10 mol% Oleic Acid | Bending Rigidity (κ) | 9.2 x 10⁻²⁰ J | Membrane Fluctuation Analysis | [2] |
| DOPC + 10 mol% Elaidic Acid | Bending Rigidity (κ) | 1.1 x 10⁻¹⁹ J | Membrane Fluctuation Analysis | [2] |
Note: Oleic acid, a cis-unsaturated fatty acid, is known to increase membrane fluidity, which corresponds to a slight decrease in bending rigidity. Conversely, elaidic acid, the trans isomer, has a more ordering effect, leading to an increase in bending rigidity. It is hypothesized that this compound, as a branched-chain fatty acid, would similarly decrease the bending rigidity by disrupting lipid packing.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of model membranes containing this compound.
Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar vesicles (liposomes) of a defined size.
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC or 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
This compound
-
Cholesterol (optional)
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder set
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, this compound, and cholesterol (if used) in the organic solvent in the round-bottom flask. The desired molar ratio of components should be determined based on the experimental goals (e.g., 90:10 molar ratio of phospholipid to this compound).
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature (Tm) of the primary lipid. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of the solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The volume of the buffer should be chosen to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).
-
Hydrate the lipid film by gentle rotation of the flask at a temperature above the Tm of the lipid mixture for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
To facilitate hydration, the suspension can be briefly sonicated in a bath sonicator.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into one of the glass syringes.
-
Pass the suspension through the membrane to the second syringe. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles of a size comparable to the membrane pore diameter.
-
-
Storage:
-
Store the resulting liposome suspension at 4°C. For long-term storage, the stability of the formulation should be assessed.
-
Protocol 2: Formation of a Black Lipid Membrane (BLM) Containing this compound
This protocol describes the formation of a planar lipid bilayer across an aperture, a system ideal for electrical measurements.
Materials:
-
Lipid solution: Primary phospholipid and this compound dissolved in an organic solvent (e.g., n-decane) at a concentration of 10-25 mg/mL.
-
BLM chamber with two aqueous compartments separated by a thin partition (e.g., Teflon) containing a small aperture (50-200 µm in diameter).
-
Aqueous electrolyte solution (e.g., 1 M KCl).
-
Ag/AgCl electrodes.
-
Low-noise current amplifier and data acquisition system.
-
Small brush or glass rod.
Procedure:
-
Chamber Setup:
-
Fill both compartments of the BLM chamber with the electrolyte solution, ensuring the level is below the aperture in the partition.
-
Place the Ag/AgCl electrodes in each compartment.
-
-
Membrane Formation (Painting Method):
-
Using a small brush or glass rod, apply a small amount of the lipid solution across the aperture in the Teflon partition.
-
Carefully raise the level of the electrolyte solution in both compartments simultaneously to above the aperture.
-
The lipid solution will spontaneously thin to form a bilayer membrane. This process can be monitored by observing the reflected light from the membrane (it will appear black when the bilayer is formed) and by measuring the electrical capacitance.
-
-
Electrical Characterization:
-
Connect the electrodes to the current amplifier.
-
Apply a transmembrane potential and measure the resulting current to determine the membrane's electrical properties, such as capacitance and conductance.
-
Protocol 3: Characterization of Membrane Fluidity by Fluorescence Polarization
This protocol uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to assess the fluidity of liposomes containing this compound.
Materials:
-
Liposome suspension containing this compound.
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran).
-
Buffer solution.
-
Fluorometer with polarization capabilities.
-
Cuvettes.
Procedure:
-
Probe Incorporation:
-
Dilute the liposome suspension to the desired concentration in the buffer.
-
Add the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubate the mixture in the dark at room temperature for at least 1 hour to allow for the incorporation of DPH into the lipid bilayer.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength of the fluorometer to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor for the instrument.
-
-
Data Interpretation:
-
A lower anisotropy value indicates higher rotational freedom of the DPH probe, which corresponds to a more fluid membrane.
-
Compare the anisotropy values of liposomes with and without this compound to quantify its effect on membrane fluidity.
-
Protocol 4: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
This protocol measures the temperature-dependent phase behavior of liposomes.
Materials:
-
Liposome suspension (concentrated, e.g., 10-20 mg/mL).
-
Differential Scanning Calorimeter (DSC).
-
DSC sample pans.
Procedure:
-
Sample Preparation:
-
Accurately pipette a known volume of the liposome suspension into a DSC sample pan.
-
Seal the pan hermetically.
-
Prepare a reference pan containing the same volume of buffer.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected phase transition temperature.
-
Scan the temperature at a controlled rate (e.g., 1-5 °C/min) to a temperature above the phase transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The phase transition will appear as an endothermic peak in the DSC thermogram.
-
The peak temperature corresponds to the main phase transition temperature (Tm).
-
The area under the peak is proportional to the enthalpy of the transition (ΔH).
-
The incorporation of this compound is expected to broaden the phase transition peak and may lower the Tm, indicating a more fluid and less cooperative membrane.[5]
-
Visualizations
Experimental Workflow for Model Membrane Preparation and Characterization
Caption: General experimental workflow for the preparation and biophysical characterization of model membranes containing this compound.
This comprehensive guide provides the necessary information for researchers to effectively utilize this compound in the creation and study of model membranes, facilitating advancements in our understanding of membrane biophysics and the development of novel drug delivery systems.
References
- 1. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Permeability behavior of liposomes prepared from fatty acids and fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Experimental Use of 2-Octyldecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known in vitro effects of structurally related branched-chain fatty acids (BCFAs) due to the limited availability of specific experimental data for 2-Octyldecanoic acid. These guidelines are intended to provide a conceptual framework and a starting point for the in vitro investigation of this compound.
Introduction
This compound is a branched-chain fatty acid (BCFA) with potential biological activities relevant to various fields of research, including metabolic diseases, inflammation, and cancer. BCFAs are known to play roles in modulating cellular lipid metabolism, inflammatory signaling, and gene expression. In vitro studies of BCFAs like phytanic acid and others have demonstrated their ability to interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and influence the expression of genes involved in fatty acid synthesis and inflammatory responses.[1][2] These application notes provide a comprehensive guide for the initial in vitro characterization of this compound.
Potential In Vitro Applications
-
Investigation of effects on lipid metabolism: Elucidating the role of this compound in regulating genes involved in fatty acid synthesis (e.g., FASN, SREBP1) and fatty acid oxidation in relevant cell lines (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes).[2]
-
Modulation of inflammatory pathways: Assessing the impact of this compound on the expression of inflammatory markers (e.g., CRP, IL-6) in response to inflammatory stimuli (e.g., lipopolysaccharide) in cell types such as macrophages (e.g., RAW 264.7).[2]
-
Activation of nuclear receptors: Determining the ability of this compound to act as a ligand for nuclear receptors like PPARα, which are key regulators of lipid metabolism.[1]
-
Antiproliferative and cytotoxic effects: Evaluating the potential of this compound to inhibit the proliferation of cancer cell lines.
Data Presentation: Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data based on the effects observed for similar BCFAs on gene expression in a human hepatocyte cell line (e.g., HepG2) after 24 hours of treatment. This data is for illustrative purposes to guide experimental design and data analysis.
| Target Gene | Treatment Concentration (µM) | Fold Change in mRNA Expression (vs. Vehicle Control) |
| Fatty Acid Metabolism | ||
| FASN (Fatty Acid Synthase) | 10 | 0.7 |
| 50 | 0.4 | |
| SREBP1 (Sterol Regulatory Element-Binding Protein 1) | 10 | 0.8 |
| 50 | 0.5 | |
| CPT1A (Carnitine Palmitoyltransferase 1A) | 10 | 1.5 |
| 50 | 2.5 | |
| Inflammatory Markers | ||
| CRP (C-Reactive Protein) | 10 | 0.9 |
| 50 | 0.6 | |
| IL-6 (Interleukin 6) | 10 | 0.8 |
| 50 | 0.5 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Use
Objective: To prepare a stock solution of this compound suitable for cell culture experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fatty acid-free bovine serum albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
To prepare a working stock solution complexed to BSA, first prepare a 10% (w/v) BSA solution in sterile PBS and warm it to 37°C.
-
Slowly add the 100 mM this compound/DMSO stock solution to the warm BSA solution while vortexing to achieve a final desired molar ratio (e.g., 4:1 fatty acid to BSA). This will result in a working stock solution (e.g., 10 mM this compound in 2.5% BSA).
-
Sterile-filter the final solution through a 0.22 µm syringe filter.
-
Store the working stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the working stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to minimize solvent toxicity.
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
This compound-BSA complex (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the this compound-BSA complex in cell culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with BSA and the equivalent highest concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the effect of this compound on the expression of target genes.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound-BSA complex
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., FASN, SREBP1, CRP, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound-BSA complex for the specified duration (e.g., 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualizations
Caption: Experimental workflow for in vitro analysis of this compound.
Caption: Hypothetical signaling pathway for this compound.
References
Application Note: Quantification of 2-Octyldecanoic Acid in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octyldecanoic acid is a branched-chain fatty acid (BCFA) that plays a role in various biological processes. BCFAs are integral components of cell membranes, particularly in bacteria, and are found in the human diet through consumption of dairy products and ruminant meats.[1][2][3] The analysis of this compound in tissues is crucial for understanding its physiological and pathological roles, including its influence on metabolic regulation and immune modulation.[1][2] This application note provides detailed protocols for the quantification of this compound in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for the analysis of branched-chain fatty acids. These values are representative and may vary depending on the specific instrumentation, methodology, and sample matrix.
Table 1: Quantitative Parameters for BCFA Analysis by GC-MS
| Analyte Type | Derivatization Reagent | Limit of Detection (LOD) | Reference |
| Short-chain BCFAs | Pentafluorobenzyl bromide (PFBBr) | 0.244 - 0.977 µM | [1] |
| Volatile short-chain fatty acids (C2–C6) | Fatty acid methyl ester (FAME) derivatization | 5–10 ng/mL | [1] |
Table 2: Quantitative Parameters for BCFA Analysis by LC-MS/MS
| Analyte Type | Internal Standard | Limit of Detection (LOD) | Reference |
| Various BCFAs | Isotope-labeled internal standards | As low as 0.5 ng/mL | [1] |
| Branched-chain keto acids (BCKAs) | ¹³C-labeled ketoacid | 20 nM | [1] |
Experimental Workflows
The accurate quantification of this compound in tissues requires meticulous sample preparation and analysis. Below are diagrams outlining the general workflows for GC-MS and LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Sample Preparation and Lipid Extraction (Modified Folch Method)
This protocol is suitable for both GC-MS and LC-MS/MS analysis.
Materials:
-
Tissue sample (e.g., liver, adipose, brain)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen evaporator
Procedure:
-
Accurately weigh approximately 100-200 mg of frozen tissue.
-
Place the tissue in a suitable homogenization tube.
-
Add 20 volumes of a cold 2:1 (v/v) chloroform:methanol mixture (e.g., 4 mL for 200 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.25 volumes of 0.9% NaCl solution to the homogenate (e.g., 1 mL for 4 mL of homogenate) to induce phase separation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization (for GC-MS) or direct analysis (for LC-MS/MS).
Protocol 2: GC-MS Analysis of this compound after Derivatization to a Fatty Acid Methyl Ester (FAME)
Materials:
-
Dried lipid extract from Protocol 1
-
Boron trifluoride-methanol (BF3/MeOH) solution (14%)
-
Hexane
-
Saturated NaCl solution
-
GC-MS system
Procedure:
-
To the dried lipid extract, add 2 mL of 14% BF3/MeOH solution.
-
Tightly cap the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
GC-MS Conditions (Example):
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 250°C, hold for 5 min
-
-
MS Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
Protocol 3: LC-MS/MS Analysis of this compound
Materials:
-
Dried lipid extract from Protocol 1
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Reconstitute the dried lipid extract in a suitable volume of a compatible solvent (e.g., 100 µL of 90:10 ACN:water).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an LC vial for analysis.
LC-MS/MS Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from the matrix (e.g., start at 60% B, increase to 98% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Metabolic Pathway Context
This compound, as a branched-chain fatty acid, is expected to enter the fatty acid metabolism pathway. The general pathway involves activation to an acyl-CoA, followed by mitochondrial beta-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.
Conclusion
The quantification of this compound in tissues can be reliably achieved using either GC-MS or LC-MS/MS. The choice of method will depend on the available instrumentation, the required sensitivity, and the sample throughput. Proper sample preparation, including efficient lipid extraction and, for GC-MS, derivatization, is critical for accurate results. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists in the field of lipid analysis and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Improving 2-Octyldecanoic Acid Solubility for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2-octyldecanoic acid, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a long-chain, saturated fatty acid.[1][2] Its long hydrocarbon tail makes it hydrophobic, leading to poor solubility in aqueous solutions, which are common in many biological experiments. This can present challenges when preparing stock solutions and working concentrations for in vitro and in vivo studies.
Q2: What are the general properties of this compound?
| Property | Value |
| Molecular Formula | C₁₈H₃₆O₂ |
| Molecular Weight | 284.48 g/mol [3] |
| Melting Point | 38.5 °C[4] |
| Boiling Point | 400.8 °C at 760 mmHg[4] |
| Appearance | Solid below 38.5 °C, liquid above. |
| Water Solubility | Practically insoluble.[5] |
| Alcohol Solubility | Soluble.[5] |
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
Problem: this compound is not dissolving in my chosen solvent, or the solution is cloudy.
Possible Causes & Solutions:
-
Inappropriate Solvent: Due to its hydrophobic nature, this compound has very low solubility in water. Organic solvents are necessary to initially dissolve this fatty acid.
-
Low Temperature: The melting point of this compound is 38.5°C.[4] If the solvent is at room temperature or below, the fatty acid may solidify or be slow to dissolve.
-
Solution: Gently warm the solvent to just above the melting point of the fatty acid (e.g., 40-50°C) to aid dissolution. Be cautious with volatile organic solvents.
-
-
Insufficient Mixing: The viscous nature of concentrated fatty acid solutions can make them difficult to dissolve.
-
Solution: Use a vortex mixer or sonicator to ensure thorough mixing.
-
A general workflow for troubleshooting solubility issues is outlined below:
Issue: Precipitation Upon Addition to Aqueous Solutions
Problem: My this compound solution, prepared in an organic solvent, precipitates when added to my aqueous experimental buffer (e.g., PBS, cell culture media).
Possible Causes & Solutions:
-
Poor Aqueous Solubility: As a hydrophobic molecule, this compound will readily precipitate out of aqueous solutions when the concentration of the organic co-solvent is too low to maintain its solubility.
-
High Final Concentration: The desired final concentration of this compound in the aqueous medium may be above its solubility limit.
Solutions:
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 and Triton™ X-100 can be used to create stable micellar solutions of fatty acids in aqueous buffers. These surfactants have a hydrophilic head and a hydrophobic tail, which can encapsulate the fatty acid and keep it in solution.
-
Complexation with Bovine Serum Albumin (BSA): For cell culture experiments, complexing the fatty acid with fatty acid-free BSA is a common and effective method. BSA binds to fatty acids, mimicking their natural transport in the bloodstream and improving their delivery to cells in a soluble and non-toxic form.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
This protocol describes the preparation of a 100 mM stock solution of this compound in ethanol.
Materials:
-
This compound (MW: 284.48 g/mol )
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Weighing: Accurately weigh out 28.45 mg of this compound and transfer it to a sterile tube.
-
Adding Solvent: Add 1 mL of anhydrous ethanol to the tube.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solution is not clear, place it in a water bath or on a heating block set to 40-50°C for 5-10 minutes.
-
Vortex again until the solution is clear.
-
-
Storage: Store the stock solution at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
This protocol provides a method for preparing a 10 mM stock solution of this compound complexed with fatty acid-free BSA.
Materials:
-
100 mM this compound in ethanol (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes
-
Water bath
Procedure:
-
Prepare BSA Solution: Prepare a 10% (w/v) BSA solution in sterile PBS. For example, dissolve 1 g of BSA in 10 mL of PBS. Gently swirl to dissolve; do not vortex vigorously as this can denature the protein.
-
Warm BSA Solution: Warm the 10% BSA solution to 37°C in a water bath.
-
Complexation:
-
Slowly add the 100 mM this compound stock in ethanol to the warm BSA solution while gently swirling. For a 10 mM final concentration of the fatty acid, add 100 µL of the 100 mM stock to 900 µL of the 10% BSA solution.
-
The final concentration of ethanol should be kept low (typically below 0.5%) to minimize solvent toxicity to cells.
-
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form.
-
Sterilization and Storage: Filter-sterilize the this compound-BSA complex through a 0.22 µm filter. Aliquot and store at -20°C.
Protocol 3: Solubilization of this compound using Tween® 20
This protocol describes how to prepare a 10 mM stock solution of this compound in an aqueous buffer using Tween® 20.
Materials:
-
This compound
-
Tween® 20
-
Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Tween® 20 Solution: Prepare a 10% (v/v) solution of Tween® 20 in PBS.
-
Combine Fatty Acid and Surfactant: In a sterile tube, add 28.45 mg of this compound. Add 1 mL of the 10% Tween® 20 solution.
-
Dissolution:
-
Vortex the mixture vigorously for 2-5 minutes.
-
If the solution remains cloudy, sonicate for 10-15 minutes. Gentle warming to 40-50°C can also be applied.
-
-
Dilution: This stock can be further diluted in PBS or cell culture media to the desired working concentration. The final concentration of Tween® 20 should be kept low in cellular assays (typically ≤ 0.1%) to avoid cytotoxicity.
Potential Signaling Pathways
While the specific signaling pathways activated by this compound are not extensively characterized, as a fatty acid, it may interact with nuclear receptors and G-protein coupled receptors that are known to be modulated by fatty acids.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[6][7][8] Fatty acids are natural ligands for PPARs. Activation of PPARs leads to the regulation of gene expression involved in fatty acid oxidation and storage.
-
G-protein Coupled Receptor 40 (GPR40): Also known as Free Fatty Acid Receptor 1 (FFAR1), GPR40 is activated by medium to long-chain fatty acids and is involved in stimulating insulin secretion from pancreatic β-cells.[9][10][11][12]
Below is a hypothetical signaling pathway illustrating the potential activation of PPARγ by a fatty acid like this compound.
References
- 1. This compound CAS#: 619-39-6 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound|lookchem [lookchem.com]
- 5. 2-octyl dodecanoic acid, 40596-46-1 [thegoodscentscompany.com]
- 6. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Octyldecanoic Acid Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Octyldecanoic acid. Our goal is to help you overcome challenges related to its precipitation in aqueous buffer solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound precipitating in my aqueous buffer?
A1: this compound is a long-chain saturated fatty acid with high hydrophobicity, as indicated by its high LogP value (estimated between 6.19 and 7.67).[1][2] This inherent low water solubility is the primary reason for its precipitation in aqueous solutions. When a concentrated stock solution of this compound (often in an organic solvent like DMSO or ethanol) is diluted into an aqueous buffer, the organic solvent concentration decreases, leading to a phenomenon known as the 'Uso effect', where the compound precipitates out of the now predominantly aqueous environment.[3]
Q2: What are the key physicochemical properties of this compound to consider?
A2: Understanding the properties of this compound is crucial for successful formulation. Key parameters are summarized in the table below.
| Property | Value | Significance |
| Molecular Formula | C18H36O2 | Indicates a long aliphatic chain contributing to hydrophobicity. |
| Molecular Weight | 284.48 g/mol | |
| Melting Point | 38.5°C | The compound is a solid at room temperature and will require gentle warming to dissolve.[1][2] |
| pKa | ~4.82 (Predicted) | The molecule is a weak acid. At pH values below the pKa, the less soluble protonated form will dominate.[1] |
| LogP | 6.19 - 7.67 (Estimated) | Indicates very high hydrophobicity and low aqueous solubility.[1][2] |
Q3: How does pH influence the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is pH-dependent. At a pH above its pKa of approximately 4.82, the carboxylic acid group will be deprotonated, forming the more water-soluble carboxylate salt. Conversely, at a pH below the pKa, the protonated, less soluble form will be predominant, increasing the likelihood of precipitation. Therefore, maintaining a buffer pH well above 4.82 can aid in solubility.
Q4: Can I use a simple organic solvent to keep this compound in solution?
A4: While organic solvents like DMSO and ethanol are effective for creating concentrated stock solutions, they are often not a complete solution for preventing precipitation upon dilution into your final aqueous buffer.[3][4] The final concentration of the organic solvent in your experimental medium must be high enough to maintain solubility, which may not be compatible with your experimental system (e.g., it could be toxic to cells).
Troubleshooting Guide
This guide provides systematic approaches to address the precipitation of this compound.
Issue: Precipitation observed immediately upon dilution of a stock solution into buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Increase the hydrophilicity of the formulation by using solubilizing agents. | A clear, stable solution of this compound in the aqueous buffer. |
| "Uso Effect" | Modify the dilution process to minimize localized high concentrations. | Reduced or eliminated precipitation during the dilution step. |
| Incorrect pH | Adjust the pH of the buffer to be at least 2 units above the pKa of this compound (~pH > 6.8). | Increased solubility due to the formation of the more soluble carboxylate salt. |
| Temperature | Gently warm the buffer (not exceeding 60°C) during dissolution. | Improved dissolution kinetics, especially since the melting point is 38.5°C. |
Issue: Solution is initially clear but precipitates over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metastable Solution | The initial clear solution may be supersaturated. Re-evaluate the formulation with a higher concentration of solubilizing agent or a different agent. | Long-term stability of the this compound solution. |
| Temperature Fluctuations | Store the solution at a constant temperature. Avoid refrigeration or freezing unless the formulation is known to be stable under those conditions. | Prevention of temperature-induced precipitation. |
| Interaction with Buffer Components | Evaluate the compatibility of this compound with all buffer components. Some salts may reduce solubility. | Identification and replacement of incompatible buffer components. |
Experimental Protocols
Here are detailed methodologies for preparing stable solutions of this compound in aqueous buffers.
Protocol 1: Using a Co-solvent System
This protocol is suitable for initial exploratory experiments where the final concentration of the organic solvent is tolerated by the experimental system.
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound.
-
Dissolve it in fresh, high-quality DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Gently warm the solution in a water bath (not exceeding 60°C) and vortex until the solid is completely dissolved.[4]
-
-
Dilution into Buffer:
-
Pre-warm the aqueous buffer to slightly above room temperature.
-
While vortexing the buffer, add the stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration is as low as possible, ideally below 1%.[3]
-
Protocol 2: Formulation with a Surfactant
This method utilizes a surfactant to form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility.
-
Prepare a Surfactant Solution:
-
Prepare a solution of Tween-80 (or another suitable non-ionic surfactant) in your desired buffer (e.g., 5% w/v).
-
-
Prepare a this compound Stock in a Co-solvent:
-
Dissolve this compound in ethanol to make a concentrated stock.
-
-
Formulation:
-
Add the ethanolic stock solution of this compound to the surfactant-containing buffer with vigorous stirring.
-
The final concentration of ethanol should be minimized.
-
The solution can be sonicated for a short period to aid in micelle formation.
-
Protocol 3: Complexation with Cyclodextrins
Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules like this compound.
-
Prepare a Cyclodextrin Solution:
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in your desired buffer.
-
-
Prepare a this compound Stock in a Co-solvent:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
-
Complexation:
-
Add the this compound-DMSO stock to the SBE-β-CD solution (e.g., at a 1:9 volume ratio) and mix thoroughly.[4]
-
Protocol 4: Binding to Fatty Acid-Free BSA
This is a common method for in vitro studies, particularly in cell culture, where BSA acts as a carrier protein.[3]
-
Prepare a BSA Solution:
-
Prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in your desired buffer (e.g., 10% w/v).
-
-
Prepare a this compound Stock:
-
Dissolve this compound in ethanol to create a concentrated stock solution.
-
-
Complexation:
-
Warm the BSA solution to 37°C.
-
Slowly add the ethanolic stock of this compound to the BSA solution while stirring.
-
Incubate the mixture at 37°C for at least 30 minutes to allow for binding.
-
The molar ratio of this compound to BSA can be varied to optimize solubility and delivery.
-
Visual Guides
The following diagrams illustrate the decision-making process and workflows for addressing this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Conceptual pathways to prevent this compound precipitation.
References
2-Octyldecanoic acid stability and storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 2-Octyldecanoic acid for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Unexpected experimental results or loss of compound activity.
This could be due to the degradation of this compound. Follow this workflow to troubleshoot the issue:
Issue 2: The compound is difficult to handle or dispense.
This compound has a melting point around room temperature, which can lead to it being a solid, a liquid, or a semi-solid.
-
If the compound is solid and you need to dispense a precise amount: Gently warm the container in a water bath at a temperature slightly above its melting point (e.g., 30-35°C) until it is fully liquid. Mix well before taking an aliquot.
-
If the compound is liquid but appears viscous: This is normal. Gentle warming can reduce the viscosity for easier handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a cool, dry place. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Protect from light.
Q2: What is the expected shelf-life of this compound?
A2: When stored under the recommended conditions, this compound is expected to be stable for several years. However, the actual shelf-life can be affected by storage conditions. It is recommended to re-analyze the purity of the compound if it has been in storage for an extended period or if degradation is suspected.
Q3: What are the signs of degradation for this compound?
A3: As a saturated fatty acid, this compound is relatively stable. However, over time or with improper storage, degradation can occur. Signs of degradation may include:
-
A noticeable change in color: The compound may develop a yellow tint.
-
Development of a rancid or unpleasant odor: This can be an indicator of oxidation.
-
Changes in physical state at a given temperature: Significant changes in melting point can indicate the presence of impurities.
-
Presence of additional peaks in analytical chromatograms (GC or HPLC).
Q4: Is this compound sensitive to light?
A4: While saturated fatty acids are less susceptible to photodegradation than unsaturated fatty acids, it is still good laboratory practice to protect this compound from prolonged exposure to light, especially UV light. Store in an amber vial or in a dark place.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for impurity identification. A quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used.
Stability Data
The following table provides an illustrative example of stability data for a branched-chain saturated fatty acid under forced degradation conditions. The actual stability of this compound should be determined experimentally.
| Stress Condition | Duration | Temperature | Purity (%) | Major Degradation Products |
| Control | 0 hours | 25°C | 99.8 | - |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 99.5 | Not significant |
| Alkaline Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 98.2 | Sodium 2-octyldecanoate |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 95.1 | Short-chain fatty acids, aldehydes |
| Thermal | 7 days | 80°C | 97.9 | Minor decarboxylation products |
| Photolytic (UV light) | 48 hours | 25°C | 99.2 | Not significant |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Sample Preparation: Prepare several accurately weighed samples of this compound.
-
Stress Conditions:
-
Acidic Hydrolysis: Dissolve a sample in a suitable solvent and add 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dissolve a sample in a suitable solvent and add 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a sample in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid or liquid sample in an oven at 80°C for 7 days.
-
Photolytic Degradation: Expose a sample to a calibrated UV light source for 48 hours.
-
-
Sample Analysis: After the specified duration, neutralize the acidic and alkaline samples. Analyze all samples, including a control sample stored under recommended conditions, by a validated stability-indicating method (e.g., GC-MS or HPLC).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any major degradation products.
Signaling Pathways and Logical Relationships
The primary degradation pathway of concern for long-chain fatty acids during storage is oxidation.
Technical Support Center: Purification of Synthetic 2-Octyldecanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthetic 2-Octyldecanoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common purification techniques, detailed experimental protocols, and comparative data to assist in your laboratory work.
Choosing the Right Purification Method
Selecting an appropriate purification method for this compound depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following flowchart provides a general decision-making framework.
Caption: Decision tree for selecting a purification method.
Recrystallization
Recrystallization is a common and effective technique for purifying solid compounds like this compound, which has a melting point of 38.5°C.[1][2] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.
Frequently Asked Questions (FAQs): Recrystallization
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For long-chain fatty acids, common choices include low molecular weight alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), or mixtures of a soluble solvent with an anti-solvent (e.g., ethanol/water, hexane/ethanol).[3] A good starting point is to test the solubility of your crude product in small amounts of these solvents.
Q2: How much solvent should I use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound. Using too much solvent will result in a lower yield, as more of the product will remain in the mother liquor upon cooling.
Q3: My compound is not crystallizing upon cooling. What should I do?
A3: If crystals do not form, the solution may be too dilute or supersaturated. Try the following:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.
-
Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of this compound (38.5°C) is below the boiling point of some solvents. The compound may also be significantly impure. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider using a solvent with a lower boiling point. |
| Poor Yield | Too much solvent was used, the cooling process was too rapid, or the final product was not completely precipitated. | Concentrate the mother liquor and cool it again to recover more product. Ensure the solution is cooled for a sufficient amount of time at a low temperature. |
| Colored Impurities in Crystals | The impurities were not fully removed during the process. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 100 mg of crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the test tube gently to observe solubility at an elevated temperature. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with gentle swirling until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating high-purity this compound, especially when dealing with small quantities or structurally similar impurities.
Frequently Asked Questions (FAQs): HPLC
Q1: What type of HPLC column is suitable for purifying this compound?
A1: A reversed-phase C18 column is a good choice for separating non-polar compounds like this compound.
Q2: What mobile phase should I use?
A2: A common mobile phase for the separation of fatty acids on a C18 column is a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group.
Q3: How can I improve the separation of closely eluting impurities?
A3: To enhance resolution, you can optimize the mobile phase composition (e.g., change the acetonitrile/water ratio), adjust the flow rate, or use a longer column. A shallow gradient can also improve the separation of complex mixtures.
Troubleshooting Guide: HPLC
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions between the carboxylic acid group and the silica support of the column. | Add a small amount of a competitive acid (e.g., trifluoroacetic acid, formic acid, or phosphoric acid) to the mobile phase to improve peak shape. |
| Poor Resolution | Inappropriate mobile phase composition or column selection. | Optimize the mobile phase gradient. Consider a different stationary phase if resolution does not improve. |
| Carryover | Sample adsorbing to the injector or column. | Implement a needle wash step with a strong solvent. Flush the column with a strong solvent between runs. |
Experimental Protocol: Preparative HPLC
-
System Preparation:
-
Column: Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Gradient Elution:
-
Start with a gradient of 60% B to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate the column for 10 minutes before the next injection.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure.
Fractional Distillation
For large-scale purification of this compound, fractional distillation can be an effective method to separate it from impurities with different boiling points. Due to the high boiling point of this compound (approximately 369.53°C at atmospheric pressure), vacuum distillation is necessary to prevent thermal decomposition.[4]
Frequently Asked Questions (FAQs): Fractional Distillation
Q1: Why is vacuum distillation necessary for this compound?
A1: The high boiling point of this compound at atmospheric pressure can lead to decomposition. Performing the distillation under vacuum lowers the boiling point, allowing for purification at a lower temperature.
Q2: What kind of impurities can be removed by fractional distillation?
A2: Fractional distillation is effective at separating this compound from impurities that have a significantly different boiling point. This can include unreacted starting materials or lower/higher boiling side products from the synthesis.
Troubleshooting Guide: Fractional Distillation
| Problem | Possible Cause | Solution |
| Bumping | Uneven boiling of the liquid. | Use a magnetic stirrer or boiling chips to ensure smooth boiling. |
| Poor Separation | Inefficient distillation column or improper heating rate. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Heat the distillation flask slowly and steadily to maintain a proper temperature gradient in the column. |
| Product Decomposition | The distillation temperature is too high. | Ensure a good vacuum is achieved to lower the boiling point sufficiently. |
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all joints are properly sealed.
-
Sample Charging: Charge the crude this compound into the distillation flask along with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Observe the temperature at the head of the column. Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.
-
Discard the initial lower-boiling fraction (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
-
Product Collection: Collect the purified this compound in the receiving flask.
Common Impurities in Synthetic this compound
The synthesis of this compound, often via the Guerbet reaction, can lead to several impurities. Understanding these potential byproducts is crucial for selecting the appropriate purification strategy and for troubleshooting.
Caption: Potential impurities from the Guerbet synthesis route.
Common Impurities Include:
-
Unreacted Starting Materials: Such as decanol.
-
Guerbet Alcohol Intermediate: 2-Octyldodecanol, the precursor to this compound.
-
Other Fatty Acids: Formed from side reactions or impurities in the starting materials.
-
Esters: Formed by the reaction of the carboxylic acid with alcohols present in the reaction mixture.
Data Summary
The following table summarizes typical performance characteristics of the described purification methods for long-chain branched fatty acids. Specific values for this compound may vary depending on the initial purity and scale of the experiment.
| Purification Method | Typical Purity Achieved | Expected Yield | Throughput | Primary Impurities Removed |
| Recrystallization | >98% | 60-90% | Moderate | Solid impurities, some soluble impurities |
| Preparative HPLC | >99% | 50-80% | Low | Structurally similar isomers, minor impurities |
| Vacuum Fractional Distillation | 95-99% | 70-95% | High | Volatile impurities, unreacted starting materials |
References
Technical Support Center: Quantifying 2-Octyldecanoic Acid Isomers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the quantitative analysis of 2-Octyldecanoic acid and other branched-chain fatty acid (BCFA) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of this compound and other BCFA isomers so challenging?
The primary challenge lies in their structural similarity. BCFA isomers, such as iso and anteiso forms, share the same molecular weight and chemical formula.[1] This makes them indistinguishable by mass spectrometry (MS) alone and gives them very similar physicochemical properties, which leads to retention times that are very close or overlap in chromatographic systems.[1] Effective separation requires high-resolution chromatographic techniques that can exploit subtle differences in their molecular shape and structure.[1]
Q2: What are the most effective analytical techniques for separating BCFA isomers?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and reliable method for analyzing BCFAs.[1] To achieve separation, it's crucial to use a highly polar stationary phase column, such as those containing cyanopropyl siloxane (e.g., HP-88, SP-2560, CP-Sil 88), which are specifically designed for fatty acid methyl ester (FAME) separations.[2][3] High-Performance Liquid Chromatography (HPLC) can also be used, especially for resolving enantiomers, but this often requires derivatization with a chiral tag.[1][4]
Q3: Is derivatization necessary for analyzing this compound?
Yes, for GC analysis, derivatization is a critical step.[1] It converts non-volatile fatty acids into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[1] This process improves peak shape, enhances separation, and prevents unwanted interactions with the GC column that can cause peak tailing.[1][5] For HPLC, while not always mandatory, derivatization is highly recommended to neutralize the polar carboxyl group, leading to sharper peaks and improved performance.[6] Additionally, adding a UV-active or fluorescent tag can significantly boost detection sensitivity.[6][7]
Q4: How can I distinguish between BCFA isomers using mass spectrometry if they have the same molecular weight?
While the parent ions are identical, their fragmentation patterns under tandem mass spectrometry (MS/MS) or after electron ionization (EI) can be distinct. For example, after EI, iso-BCFA methyl esters often produce a characteristic fragment ion that can be used for differentiation. Advanced techniques like chemical ionization (CI) in a multiple reaction monitoring (MRM) method have been developed to identify and quantify low levels of BCFAs, which may not be achievable with standard EI methods.[3]
Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound and other BCFA isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution / Co-elution [2] | 1. Suboptimal GC Temperature Program: The ramp rate may be too fast, or the initial temperature may be too high.[2] | Optimize Temperature Program: Lower the initial oven temperature to improve the separation of more volatile compounds.[2] Decrease the temperature ramp rate (e.g., to 1-2°C/min) during the elution window of the target isomers.[1] Consider adding an isothermal hold period in the region where co-elution occurs.[2] |
| 2. Inappropriate GC Column: The column's stationary phase may not have the necessary selectivity for the isomers.[2] | Change the Column: Use a highly polar capillary column specifically designed for FAME analysis (e.g., CP-Sil 88, SP-2560).[2][3] If resolution is still an issue, increase the column length to enhance efficiency, though this will increase analysis time.[2] | |
| 3. Incomplete Derivatization: The presence of underivatized free fatty acids can cause broad or tailing peaks that overlap with the target FAME peaks.[1][2] | Verify Derivatization: Ensure the reaction goes to completion by checking reagent quality, reaction time, and temperature. Use high-quality derivatization reagents with low moisture content.[2] | |
| 4. Column Overload (HPLC/GC): Injecting too much sample can saturate the column, leading to peak broadening and distortion.[6] | Dilute the Sample: Reduce the concentration of the sample and inject a smaller volume.[6] | |
| Peak Tailing [5] | 1. Active Sites in GC System: Free carboxyl or hydroxyl groups can interact with active sites in the injector liner or on the column itself.[1][5] | Passivate the System: Use a deactivated injector liner and a high-quality, end-capped GC column.[1] If problems persist, consider silylating the entire GC system to block active sites.[1] |
| 2. Column Contamination: Buildup of non-volatile material at the head of the column can degrade performance.[1] | Column Maintenance: Use a guard column to protect the analytical column.[1] Periodically bake out the column at its maximum recommended temperature. If needed, trim 10-20 cm from the front of the column.[1] | |
| Low Sensitivity / Poor Signal | 1. Inefficient Ionization (MS): The MS source parameters may not be optimized for your analytes. | Optimize MS Parameters: Adjust source temperatures, gas flows, and voltages to maximize the signal for your target compound's m/z. |
| 2. Poor Derivatization for Detection (HPLC): The native molecule may lack a strong chromophore for UV detection. | Use a Derivatizing Agent: Employ a derivatizing agent that adds a chromophore or fluorophore (e.g., p-bromophenacyl bromide) to enhance UV or fluorescence detection sensitivity.[6] | |
| 3. Sample Matrix Effects: Components in the sample matrix can suppress the ionization of the target analyte. | Improve Sample Cleanup: Implement a more rigorous extraction and cleanup protocol (e.g., solid-phase extraction) to remove interfering matrix components. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound via FAME Derivatization
This protocol outlines the standard procedure for converting this compound to its fatty acid methyl ester (FAME) for subsequent GC-MS analysis.
1. Derivatization to FAMEs:
-
Reagents: 2% (v/v) Sulfuric Acid in Methanol, Hexane, Saturated Sodium Chloride solution.
-
Procedure:
-
To your dried lipid extract containing this compound, add 2 mL of 2% methanolic sulfuric acid.
-
Seal the tube tightly and heat at 80°C for 1 hour.
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[8]
-
Centrifuge the sample to ensure phase separation.[8]
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.[8]
-
2. GC-MS Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[8]
-
Column: Highly polar capillary column (e.g., SP-2560 or CP-Sil 88, 100 m x 0.25 mm x 0.20 µm).[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.[8]
-
Ramp: 3°C/min to 240°C.
-
Hold: 15 minutes at 240°C.
-
-
Injector Temperature: 250°C.[8]
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Protocol 2: HPLC Analysis with UV Derivatization
This protocol is suitable for labs without GC-MS or for applications where ambient temperature analysis is preferred.[9]
1. Derivatization with p-Bromophenacyl Bromide:
-
Reagents: p-Bromophenacyl Bromide (PBPB) in acetonitrile, a crown ether catalyst (e.g., 18-Crown-6), organic solvent (e.g., hexane).[8]
-
Procedure:
-
Extract the fatty acid using a suitable organic solvent.[8]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[8]
-
Add 100 µL of the PBPB derivatizing solution to the dried residue.[8]
-
Seal the vial and heat at approximately 75-80°C for 30 minutes.[8]
-
After cooling, the sample is ready for injection.
-
2. HPLC-UV Chromatographic Conditions:
-
Column: High-resolution C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 3 µm particle size).[6]
-
Mobile Phase A: Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Program: Start with a gradient from 70% B to 95% B over 30 minutes. This may need optimization.[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection: UV at 254 nm.[6]
Quantitative Data Summary
The following table presents representative chromatographic data that might be obtained when analyzing C18 fatty acid isomers, illustrating the challenge of separating structurally similar compounds. Actual retention times for this compound will vary based on the specific system and conditions used.
| Analyte (as FAME) | Typical Retention Time (min) on Polar GC Column | Resolution (Rs) between adjacent peaks |
| C18:0 (Stearic Acid) | 21.5 | - |
| C18:1 n-9 cis (Oleic Acid) | 22.1 | > 2.0 |
| C18:1 n-7 cis (Vaccenic Acid) | 22.3 | ~ 1.2 |
| Hypothetical this compound | 22.4 | < 1.0 (potential co-elution) |
| C18:2 n-6 cis (Linoleic Acid) | 23.0 | > 1.5 |
Note: This data is illustrative. Achieving baseline separation (Rs > 1.5) for branched-chain isomers often requires extensive method optimization.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting co-elution issues during the chromatographic analysis of fatty acid isomers.
Caption: A logical workflow for troubleshooting co-eluting peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aocs.org [aocs.org]
Technical Support Center: Optimizing Mass Spectrometry for 2-Octyldecanoic Acid
Welcome to the technical support center for the analysis of 2-Octyldecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Which mass spectrometry technique is better for analyzing this compound: GC-MS or LC-MS?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for analyzing this compound, but the choice depends on the experimental goals.
-
GC-MS is a traditional and robust method, particularly for quantifying total fatty acid profiles. It offers excellent chromatographic separation of fatty acid isomers. However, due to the low volatility and polar nature of free fatty acids, derivatization is mandatory to convert them into more volatile and less polar forms, such as fatty acid methyl esters (FAMEs).[1][2][3] This derivatization step is crucial for achieving good peak shape and accurate quantification.[1][4]
-
LC-MS/MS is increasingly used for analyzing branched-chain fatty acids (BCFAs) and can often be performed without prior derivatization by operating in negative electrospray ionization (ESI) mode.[5][6] However, analyzing underivatized fatty acids in negative ESI mode can sometimes suffer from lower sensitivity, especially when using acidic mobile phases required for good chromatographic resolution.[7][8] For high-sensitivity quantitative analysis, derivatization to introduce a permanently charged group (for positive mode ESI) can increase sensitivity by several orders of magnitude.[8][9]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is a critical step for the successful analysis of this compound by GC-MS for several key reasons:
-
Increased Volatility : Free fatty acids are not naturally volatile. Converting them to esters (e.g., methyl esters) increases their volatility, allowing them to be analyzed by gas chromatography at reasonable temperatures without thermal degradation.[3][4]
-
Reduced Polarity & Improved Peak Shape : The polar carboxyl group of free fatty acids can interact with active sites in the GC inlet and column, leading to significant peak tailing and poor chromatographic performance.[1][4] Derivatization neutralizes this polar group, resulting in sharper, more symmetrical peaks.[4]
-
Improved Separation : By masking the polar carboxyl group, the separation of different fatty acids on the GC column is primarily based on their carbon chain length and branching structure, leading to better resolution from other components in the sample.[1][4]
Q3: What are the most common derivatization methods for fatty acids?
A3: The most common method is the conversion of fatty acids to Fatty Acid Methyl Esters (FAMEs) through esterification.[1][2]
-
Acid-Catalyzed Esterification : This is a widely used method employing reagents like Boron Trifluoride (BF₃) in methanol or methanolic HCl/H₂SO₄.[1][10]
-
Base-Catalyzed Transesterification : This method, using reagents like methanolic NaOH or KOH, is suitable for converting esterified fatty acids (from lipids) directly to FAMEs.[1][10]
-
Silylation : An alternative method involves using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (TMS) derivatives, which are also volatile and suitable for GC-MS.[1][3]
Q4: Can I analyze this compound by LC-MS without derivatization?
A4: Yes, direct analysis is possible. Fatty acids can be ionized in negative electrospray ionization (ESI) mode, where the carboxylic acid group is readily deprotonated to form [M-H]⁻ ions.[7] This approach is often used in lipidomics for profiling. However, there are trade-offs. The acidic mobile phases often required for optimal reversed-phase chromatography can suppress ionization efficiency.[7][8] Furthermore, collision-induced dissociation (CID) of the deprotonated molecule may result in minimal and non-specific fragmentation, which is not ideal for quantitative MRM (Multiple Reaction Monitoring) methods.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing) in GC-MS
Description : The chromatographic peak for the this compound derivative is asymmetrical, with a pronounced "tail."
| Possible Cause | Solution |
| Incomplete Derivatization | Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature. The presence of water can hinder the reaction, so ensure samples are thoroughly dry before derivatization.[1][4] |
| Active Sites in GC System | Residual underivatized acid can interact with active sites in the injector liner or the front of the GC column. Use a deactivated inlet liner and consider trimming the first few centimeters of the column.[4] |
| Column Contamination | Non-volatile sample components can accumulate on the column, leading to peak tailing. Bake out the column at a high temperature (as recommended by the manufacturer) or trim the column inlet. |
| Improper Column Installation | A poor column connection can create dead volume, leading to distorted peak shapes. Re-install the column, ensuring a clean cut and proper insertion depth into the injector and detector.[4] |
Issue 2: Low Sensitivity or No Signal Detected
Description : The signal for the target analyte is weak or absent in either GC-MS or LC-MS.
| Possible Cause | Solution |
| Inefficient Derivatization (GC-MS) | Verify the derivatization protocol. Ensure reagents are fresh and the reaction conditions (time, temperature) are optimal.[4] |
| Poor Ionization (LC-MS) | For underivatized analysis in negative ESI mode, ensure the mobile phase pH is suitable for deprotonation (typically neutral or slightly basic, though this can compromise chromatography). For higher sensitivity, consider derivatization with a charge-carrying tag (e.g., AMPP) for analysis in positive ESI mode.[8] |
| Sample Loss During Preparation | Fatty acids can be lost during extraction and solvent transfer steps. Be meticulous with sample handling. Using a stable isotope-labeled internal standard for this compound can help correct for recovery losses. |
| Suboptimal MS Parameters | Optimize ion source parameters (e.g., spray voltage, gas flows, source temperature). For quantitative analysis, use Selected Ion Monitoring (SIM) mode in GC-MS or Multiple Reaction Monitoring (MRM) mode in LC-MS/MS, as these are significantly more sensitive than full scan mode.[4] |
| Matrix Effects (LC-MS) | Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve chromatographic separation, enhance sample cleanup procedures (e.g., using solid-phase extraction), or use a stable isotope-labeled internal standard to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Derivatization to FAME for GC-MS Analysis
This protocol provides a general guideline for the esterification of this compound to its fatty acid methyl ester (FAME) using Boron Trifluoride (BF₃)-Methanol.
Materials:
-
Dried lipid extract or 1-25 mg of sample containing this compound.[1]
-
Screw-capped glass tube with a PTFE liner.
-
2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol).[1]
-
1 mL Hexane (or Heptane), GC-grade.
-
1 mL Deionized water.
-
Anhydrous sodium sulfate.
Procedure:
-
Place the dried sample into the glass tube.
-
Add 2 mL of BF₃-Methanol reagent to the tube.
-
Cap the tube tightly and heat at 60-80°C for 10-60 minutes.[1] The optimal time and temperature may need to be determined empirically.
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the tube.
-
Cap the tube and shake vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. A brief centrifugation can aid separation.[1]
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: LC-MS/MS Analysis (Underivatized)
This protocol describes a general approach for the direct analysis of this compound using reversed-phase LC-MS/MS.
Materials:
-
Lipid extract redissolved in a suitable solvent (e.g., 90:10 Methanol:Water).
-
LC-MS system with an Electrospray Ionization (ESI) source.
LC Conditions (Representative):
-
Column : C18 reversed-phase column (e.g., Acquity UPLC CSH C18).[5][6]
-
Mobile Phase A : Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B : Acetonitrile/Isopropanol (ratio varies, e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient : A suitable gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate : Dependent on column dimensions (typically 0.2-0.5 mL/min for UHPLC).
-
Column Temperature : 40-50°C.
MS Conditions (Representative):
-
Ionization Mode : Negative Electrospray Ionization (ESI-).
-
Precursor Ion : [M-H]⁻ for this compound (m/z 283.26).
-
Scan Type : Multiple Reaction Monitoring (MRM) for quantification.
-
Product Ions : Fragmentation of branched-chain fatty acids in negative mode can be limited. Characteristic product ions may include loss of water or CO₂.[8] Specific transitions would need to be optimized by infusing a standard.
Quantitative Data Tables
The following tables summarize typical starting parameters for method development.
Table 1: Representative GC-MS Parameters for FAME Analysis
| Parameter | Value / Condition |
| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm x 0.25 µm)[11] |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min[11] |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min[11] |
| Injector Temp | 250°C[11] |
| Injection Mode | Splitless |
| Ion Source Temp | 230°C[11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |
| Acquisition Mode | Full Scan (for identification) or SIM (for quantification) |
Table 2: Representative LC-MS/MS Parameters for Analysis
| Parameter | Value / Condition |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm)[12] |
| Mobile Phase | Water/Acetonitrile gradient with additives (e.g., ammonium acetate)[12] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive (if derivatized) |
| Scan Type | MRM (Multiple Reaction Monitoring) |
| Linearity (r²) | > 0.99 (Typical for fatty acid methods)[2] |
| Precision (RSD%) | Intra-day: < 5%; Inter-day: < 10% (Typical)[2] |
Visualizations
Experimental Workflows
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]
avoiding oxidation of 2-Octyldecanoic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the oxidation of 2-Octyldecanoic acid during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, focusing on the prevention of oxidation.
| Issue | Potential Cause | Recommended Solution |
| Discoloration (yellowing) of this compound upon storage or during an experiment. | Oxidation due to prolonged exposure to air and/or light. | Store this compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass container. For ongoing experiments, handle the compound using air-sensitive techniques. |
| Inconsistent experimental results when using this compound from different batches or after long-term storage. | Potential degradation of the fatty acid through oxidation, leading to impurities. | Verify the purity of the this compound using appropriate analytical methods (e.g., GC-FID) before use. If oxidation is suspected, purify the compound if possible or use a fresh batch. |
| Formation of unexpected byproducts in reactions involving this compound, especially at elevated temperatures. | Thermally induced oxidation. Saturated fatty acids are generally stable, but high temperatures in the presence of oxygen can initiate oxidation. | Perform reactions under an inert atmosphere. If high temperatures are necessary, consider the addition of a suitable antioxidant. |
| Precipitate formation when dissolving this compound in a solvent. | This compound is a solid at room temperature (melting point ~38.5°C) and may not be fully dissolved. | Gently warm the solvent while stirring to ensure complete dissolution. Ensure the temperature is kept below the boiling point of the solvent. |
Frequently Asked Questions (FAQs)
Q1: How susceptible is this compound to oxidation?
A1: this compound is a saturated fatty acid.[1] Saturated fatty acids lack double bonds in their alkyl chains, making them significantly less susceptible to oxidation compared to unsaturated fatty acids.[2][3] Under standard laboratory conditions (room temperature, protected from light, and with limited exposure to air), significant oxidation is not expected. However, prolonged exposure to oxygen, high temperatures, or UV light can initiate oxidation.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dark place.[4][5] The container should be tightly sealed to minimize contact with air. For optimal protection, especially for high-purity standards, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.[6]
Q3: Do I need to use antioxidants when working with this compound?
A3: Under most experimental conditions, antioxidants are not necessary due to the high oxidative stability of saturated fatty acids. However, if your experiment involves harsh conditions such as high temperatures (>100°C) for extended periods in the presence of potential oxidants, the use of an antioxidant may be considered as a precautionary measure.
Q4: What are the signs of this compound oxidation?
A4: The primary signs of fatty acid oxidation include a change in color (e.g., development of a yellow tint), and the appearance of a rancid odor. Analytically, oxidation can be detected by an increase in the peroxide value and the presence of secondary oxidation products like aldehydes, which can be identified using techniques such as gas chromatography-mass spectrometry (GC-MS).
Q5: How should I handle this compound, given its physical state?
A5: this compound has a melting point of approximately 38.5°C, meaning it is a solid at typical room temperature.[1][7] To handle it, you can gently warm the container in a water bath to melt the acid for easy pipetting. Alternatively, you can weigh the solid directly. If dissolving in a solvent, you may need to warm the mixture to ensure complete dissolution.
Experimental Protocols
Protocol 1: Handling this compound Under an Inert Atmosphere
This protocol is recommended for experiments that are sensitive to trace amounts of oxygen or are conducted at elevated temperatures.
Materials:
-
This compound
-
Schlenk flask or similar reaction vessel with a sidearm
-
Rubber septa
-
Syringes and needles
-
Inert gas (Argon or Nitrogen) source with a bubbler
-
Vacuum pump
-
Degassed solvent
Procedure:
-
Drying Glassware: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Assembling the Apparatus: Assemble the reaction glassware while still warm and immediately place it under an inert atmosphere using a Schlenk line.
-
Purging with Inert Gas: Evacuate the flask using the vacuum pump and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Adding this compound:
-
If adding as a solid, briefly remove the septum and add the solid under a positive flow of inert gas.
-
If adding as a liquid (melted), use a pre-dried, inert-gas-flushed syringe to draw the desired volume of melted this compound and inject it into the reaction vessel through the septum.
-
-
Adding Solvent: Use a cannula or a syringe to transfer the required volume of degassed solvent into the reaction flask.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the experiment, monitored by the bubbler.
Protocol 2: Solvent Degassing
Dissolved oxygen in solvents can contribute to oxidation. The following methods can be used for degassing.
Method A: Freeze-Pump-Thaw (Most Effective)
-
Place the solvent in a Schlenk flask and securely attach it to a Schlenk line.
-
Freeze the solvent by immersing the flask in liquid nitrogen until it is completely solid.
-
Open the flask to the vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line and thaw the solvent completely. You may observe gas bubbles being released from the solvent.
-
Repeat the freeze-pump-thaw cycle at least three times for maximum efficiency.
-
After the final thaw, backfill the flask with an inert gas.
Method B: Inert Gas Sparging (Quicker, Less Thorough)
-
Place the solvent in a flask with a septum.
-
Insert a long needle connected to an inert gas line, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for 20-30 minutes. This will displace the dissolved oxygen.
Data Presentation
Oxidative Stability of Fatty Acids
The following table summarizes the relative oxidative stability of different types of fatty acids. The rate of oxidation increases significantly with the number of double bonds.
| Fatty Acid Type | Example | Number of Double Bonds | Relative Rate of Oxidation |
| Saturated | This compound | 0 | 1 |
| Monounsaturated | Oleic Acid | 1 | ~10-40x that of saturated |
| Polyunsaturated (di) | Linoleic Acid | 2 | ~40-50x that of monounsaturated |
| Polyunsaturated (tri) | Linolenic Acid | 3 | ~2x that of linoleic acid |
Note: These are approximate values and can be influenced by factors such as temperature, light, and the presence of catalysts or antioxidants.
Visualizations
Experimental Workflow: Handling this compound
References
- 1. This compound CAS#: 619-39-6 [m.chemicalbook.com]
- 2. Understanding Why Saturated Fats Are Solid at Room Temperature: Read This in 60 Seconds: Get the Science Behind Fats [coohom.com]
- 3. researchgate.net [researchgate.net]
- 4. Carefully Storing Fats & Oils - Professional Nutrition Advice Service for individuals & groups [nutrivive.ie]
- 5. blog.preparedpantry.com [blog.preparedpantry.com]
- 6. cleaninginstitute.org [cleaninginstitute.org]
- 7. This compound|lookchem [lookchem.com]
Technical Support Center: Troubleshooting 2-Octyldecanoic Acid Cell Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with 2-Octyldecanoic acid-induced cell toxicity in their experiments. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cell death after treating our cultures with this compound. What are the potential causes?
A1: Unexpected cell death when using this compound can stem from several factors. Like other medium-chain fatty acids (MCFAs), its cytotoxicity can be influenced by the concentration used, the specific cell line, and the experimental conditions. Potential mechanisms of fatty acid-induced toxicity include the induction of oxidative stress, mitochondrial dysfunction, and disruption of cell membrane integrity.[1][2] It's also crucial to consider the purity of the this compound and the potential toxicity of the solvent used for dilution.
Q2: What are the known signaling pathways affected by fatty acids that might contribute to cytotoxicity?
A2: While specific pathways for this compound are not well-documented, studies on similar fatty acids, such as octanoic and decanoic acid, have identified several affected signaling pathways. These include:
-
Oxidative Stress Pathways: Some fatty acids can lead to an increase in reactive oxygen species (ROS), triggering oxidative stress and subsequent cell damage.[1][3]
-
Mitochondrial Pathways: Fatty acids can interfere with the mitochondrial membrane potential and the electron transport chain, which can reduce ATP production and release pro-apoptotic factors.[1][4]
-
c-Met Signaling Cascade: In some cancer cell models, decanoic acid has been shown to exert anti-tumor effects by modulating the c-Met signaling pathway.[5]
-
Akt-mTOR Axis: Medium-chain fatty acids have been observed to influence the phosphorylation of the Akt-mTOR pathway, which is central to cell growth and survival.[6]
Q3: How can I determine a safe and effective concentration range for this compound in my cell line?
A3: To determine the optimal concentration, it is recommended to perform a dose-response experiment. This involves treating your specific cell line with a wide range of this compound concentrations for various time points. Cell viability can then be assessed using standard assays like MTT or SRB to determine the IC50 value (the concentration that causes a 50% reduction in cell viability).[1] It's advisable to start with a broad concentration range and then narrow it down based on the initial results.
Troubleshooting Guide
Issue: High variability in cell viability assay results.
-
Question: Why am I seeing inconsistent results in my cell viability assays (e.g., MTT, SRB) when using this compound?
-
Answer: High variability can be due to several factors:
-
Compound Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound can lead to inconsistent concentrations across different wells.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure your cells are evenly seeded and in a logarithmic growth phase.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, if you suspect interference with mitochondrial dehydrogenases in the MTT assay, consider using an alternative assay like the Sulforhodamine B (SRB) assay, which measures total protein content.[1]
-
Issue: Control cells treated with the vehicle/solvent are also dying.
-
Question: My control group, treated only with the solvent used to dissolve this compound, is showing toxicity. What should I do?
-
Answer: Solvent toxicity is a common issue. It is crucial to test the toxicity of the vehicle at the same concentrations used in your experiments. If the vehicle control shows toxicity, you can try the following:
-
Reduce Solvent Concentration: Decrease the final concentration of the solvent in your culture medium by preparing a more concentrated stock of this compound.
-
Alternative Solvents: Explore other less toxic solvents that are compatible with your experimental system.
-
Include a Vehicle Control: Always include a vehicle-only control in your experimental design to differentiate between the effects of the compound and the solvent.
-
Quantitative Data on Related Medium-Chain Fatty Acids
Direct cytotoxic data for this compound is limited. The following table summarizes the reported effects of related medium-chain fatty acids (MCFAs) on various cell lines to provide a potential starting point for concentration ranges in your experiments.
| Fatty Acid | Cell Line | Assay | Concentration/Effect | Reference |
| Palmitate | HepG2 | MTT | Dose-dependent decrease in viability (0.1–0.5 mM) | [4] |
| C6, C8, C10 | HepG2 | MTT | No alteration in viability at equivalent doses to palmitate | [4] |
| Decanoic Acid (DA) | HCCLM3, HepG2 | MTT | IC50 values of 48.3 µM and 55.6 µM, respectively, after 48h | [5] |
| Octanoic Acid (OA-m) + Linoleic Acid (LA-l) | U937 | CCK8 | Combination decreased viability to 70.7% | [7] |
| Decanoic Acid (DA-m) + Linoleic Acid (LA-l) | A549 | Crystal Violet | Combination decreased viability to 45.7% | [7] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is based on the binding of the SRB dye to cellular proteins, providing an estimation of total biomass.[1]
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
After the treatment period, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound dye in 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: A potential signaling pathway for fatty acid-induced cell toxicity.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model [mdpi.com]
- 6. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Derivatization of 2-Octyldecanoic Acid for GC Analysis
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for the successful derivatization of 2-octyldecanoic acid for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound, like other carboxylic acids, is a polar compound with an active hydrogen atom in its carboxyl group (-COOH).[1] This polarity leads to intermolecular hydrogen bonding, which results in low volatility and poor thermal stability.[1][2] Direct injection onto a GC column often produces broad, tailing peaks, leading to poor sensitivity and inaccurate quantification.[1] Derivatization replaces the active hydrogen with a non-polar group, increasing the molecule's volatility and stability, which significantly improves chromatographic peak shape and detection.[2][3]
Q2: What are the most common derivatization methods for this compound?
A2: The two most universal and widely recommended methods for derivatizing carboxylic acids like this compound are silylation and esterification (also known as alkylation).[1]
-
Silylation involves replacing the acidic proton with a trimethylsilyl (TMS) group.[3] This is a very common and effective method for a wide range of compounds containing active hydrogens.[4]
-
Esterification converts the carboxylic acid into an ester, most commonly a fatty acid methyl ester (FAME).[5][6] This is a classic and robust method, particularly for fatty acid analysis.[6]
Q3: Which derivatization method should I choose?
A3: The choice between silylation and esterification depends on your sample matrix, potential for side reactions, and available reagents.
-
Choose Silylation (e.g., with BSTFA or MSTFA) if you need a rapid and powerful reagent that also derivatizes other functional groups like hydroxyls (-OH) or amines (-NH) if they are present in your sample.[5] Silylation is highly efficient and its byproducts are often volatile, minimizing interference.[2][3]
-
Choose Esterification (e.g., with BF3-Methanol) for a more selective derivatization of the carboxylic acid group.[5] This method is cost-effective and generates stable methyl esters, which have well-characterized mass spectra and retention indices, aiding in reliable identification.[1][7] However, be aware that acid-catalyzed methods can sometimes cause isomerization in unsaturated fatty acids.[8]
Derivatization & Analysis Workflow
Caption: General workflow for derivatization and GC analysis.
Chemical Derivatization Reactions
Caption: Comparison of silylation and esterification reactions.
Experimental Protocols
Below are detailed protocols for the two most common derivatization methods.
Protocol 1: Silylation with BSTFA
This method converts the carboxylic acid to its trimethylsilyl (TMS) ester. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance reactivity.[3]
Methodology:
-
Ensure the sample containing this compound is completely dry in a reaction vial, as moisture can deactivate the silylating reagent.[9]
-
Add 100 µL of the sample solution (dissolved in a suitable anhydrous solvent like acetonitrile or pyridine) to the vial.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally containing 1-10% TMCS. This provides a significant molar excess.[3]
-
Cap the vial tightly and vortex for 10-20 seconds.
-
Heat the vial at 60-70°C for 60 minutes.[3]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
This method converts the carboxylic acid to its fatty acid methyl ester (FAME) using a BF3 catalyst.
Methodology:
-
Place up to 100 mg of the sample containing this compound into a reaction vial.[4]
-
Add 0.5 mL of a 14% BF3-Methanol reagent to the vial.[10]
-
Cool the vial to room temperature.
-
To stop the reaction and facilitate extraction, add 0.5 - 1.0 mL of a saturated sodium chloride (NaCl) water solution.[5][10]
-
Add 0.6 mL of hexane to extract the FAMEs, vortex, and allow the layers to separate.[5]
-
Carefully transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate (Na2SO4) to remove residual water.[10]
-
The hexane solution containing the this compound methyl ester is now ready for GC analysis.
Summary of Reaction Conditions
| Parameter | Silylation (BSTFA) | Esterification (BF3-Methanol) |
| Primary Reagent | BSTFA (+/- 1-10% TMCS) | 14% Boron Trifluoride in Methanol |
| Reaction Time | 30-60 minutes[3] | 30-60 minutes[5][10] |
| Reaction Temperature | 60-70°C[3] | 50-60°C[5] |
| Key Advantage | High reactivity, volatile byproducts[3] | Selective for acids, cost-effective[5][10] |
| Key Consideration | Moisture sensitive[9] | Requires post-reaction extraction[5][10] |
Troubleshooting Guide
Q: My derivatized peak is broad and tailing. What's wrong?
A: Peak tailing for a derivatized analyte typically points to two main issues: incomplete derivatization or active sites within the GC system.
-
Possible Cause 1: Incomplete Derivatization. The reaction may not have gone to completion, leaving some of the original polar carboxylic acid.
-
Solution: Ensure your sample and solvents are completely anhydrous, as water will destroy silylating reagents and hinder acid-catalyzed esterification.[9] Verify that you are using a sufficient excess of the derivatization reagent (a 2:1 molar ratio of reagent to active hydrogens is a good starting point).[3] You may also need to optimize the reaction time or temperature.
-
-
Possible Cause 2: Active Sites in the GC System. The GC inlet liner or the front of the analytical column may have active sites (e.g., exposed silanols) that can interact with your analyte, even after derivatization.
-
Solution: Use a fresh, deactivated inlet liner.[11] If the problem persists, you may need to trim the first 10-20 cm from the front of your GC column to remove accumulated non-volatile residues or active sites.[12] Also, check for leaks in your system, as the presence of oxygen can degrade the column phase and create active sites.[11]
-
Q: I don't see a peak for my derivative, or the response is very low. What should I check?
A: A lack of response suggests a failure in either the derivatization reaction or the analytical measurement.
-
Possible Cause 1: Derivatization Failure. The reagent may be old or have been compromised by exposure to moisture.
-
Solution: Use a fresh vial of high-purity derivatization reagent. Run a positive control standard to confirm that the reagent and your procedure are working correctly.
-
-
Possible Cause 2: Sample Degradation or Loss. The analyte may have degraded in the hot GC inlet or been lost during sample preparation.
-
Solution: Check that your injector temperature is not excessively high. For the BF3-Methanol method, ensure you are carefully collecting the correct (upper hexane) layer during the liquid-liquid extraction step.
-
Q: I see many extra peaks (ghost peaks) in my chromatogram. Where are they coming from?
A: Extraneous peaks are often due to contaminants or byproducts from the derivatization process.
-
Possible Cause 1: Reagent Byproducts. The derivatization reagents themselves or their byproducts can appear as peaks in the chromatogram. Silylation byproducts are generally very volatile and elute early.[3]
-
Solution: Always run a "reagent blank" (a vial containing only the solvent and derivatization reagent, subjected to the same procedure) to identify peaks originating from the reagents.[13]
-
-
Possible Cause 2: Contamination. Contamination can come from your solvent, glassware, or the GC system itself (e.g., from the carrier gas or previous injections).
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. gcms.cz [gcms.cz]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scispace.com [scispace.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
overcoming matrix effects in 2-Octyldecanoic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly matrix effects, encountered during the analysis of 2-Octyldecanoic acid by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In the context of LC-MS, matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting, un-analyzed components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[1] For fatty acids like this compound, common interfering components in biological matrices include phospholipids and salts.
Q2: I am observing low and inconsistent signal intensity for this compound across my samples. Could this be due to matrix effects?
A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects. The variability often arises from differences in the composition of the biological matrix from sample to sample.
Q3: How can I qualitatively and quantitatively assess matrix effects in my this compound analysis?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify chromatographic regions where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal of the infused analyte points to matrix effects at that specific retention time.
-
Post-Extraction Spike: This is a quantitative method to determine the extent of matrix effects. You compare the signal response of a this compound standard in a neat solvent to the response of the same standard spiked into a blank matrix sample that has undergone the entire extraction procedure. The percentage difference in the signal indicates the degree of ion suppression or enhancement.
Q4: Is a stable isotope-labeled (SIL) internal standard available for this compound? If not, what are the alternatives?
A4: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. SIL internal standards are the gold standard for correcting matrix effects as they have nearly identical chemical and physical properties to the analyte.[2]
In the absence of a dedicated SIL-IS, the following alternatives can be considered:
-
Analogue Internal Standard: A structurally similar compound that is not endogenously present in the samples can be used. For fatty acid analysis, odd-chain fatty acids like heptadecanoic acid (C17:0) are often employed.[3] However, it's crucial to validate that the analogue IS behaves similarly to this compound during extraction and ionization.
-
Matrix-Matched Calibration: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples (e.g., control plasma). This helps to ensure that the standards and the samples experience similar matrix effects.
Troubleshooting Guide
Issue 1: Poor Peak Shape and Low Signal Intensity
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Ion Suppression | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method. Protein precipitation is a common first step, but for complex matrices, consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering phospholipids.[4][5] 2. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components. 3. Chromatographic Optimization: Adjust the LC gradient to better separate this compound from the regions of ion suppression. | Improved peak shape, increased signal intensity, and better reproducibility. |
| Analyte Adsorption | 1. Use Metal-Free Components: For certain compounds, interaction with metal surfaces in the HPLC system can cause peak tailing and signal loss. Consider using metal-free columns and tubing. 2. Mobile Phase Additives: Ensure the mobile phase contains an appropriate additive, such as a low concentration of formic acid or ammonium hydroxide, to maintain a consistent charge state for this compound and improve peak shape.[3][6] | Sharper, more symmetrical peaks and increased analyte recovery. |
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Variable Matrix Effects | 1. Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure (LLE or SPE) is crucial to minimize sample-to-sample variability in matrix composition.[4][5] 2. Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in a representative blank matrix can help compensate for consistent matrix effects. | Improved precision and accuracy of QC sample measurements. |
| Internal Standard Issues | 1. Validate Analogue Internal Standard: If using an analogue IS, thoroughly validate its performance. Ensure it co-elutes with this compound or experiences similar ion suppression/enhancement. 2. Check IS Concentration and Purity: Verify the concentration and purity of your internal standard stock solution. | Reliable correction for extraction and ionization variability, leading to more consistent results. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for this compound Analysis using Protein Precipitation
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., heptadecanoic acid in methanol) to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 acetonitrile:water).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: General LC-MS Parameters for Fatty Acid Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[7]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid or 5 mM ammonium acetate.[6]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the fatty acids.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound (C18H36O2, MW: 284.48) would be [M-H]⁻ at m/z 283.5. Product ions would need to be determined by infusing a standard.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. mdpi.com [mdpi.com]
- 7. sinh.cas.cn [sinh.cas.cn]
Validation & Comparative
A Comparative Guide to 2-Octyldecanoic Acid and Palmitic Acid in Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-octyldecanoic acid and palmitic acid for use in cell-based studies. While extensive research has elucidated the multifaceted roles of the saturated fatty acid palmitic acid in cellular processes, there is a significant lack of published data on the specific cellular effects of the branched-chain fatty acid this compound. This guide aims to present the available information on both compounds, highlighting the well-established bioactivities of palmitic acid and discussing the potential cellular effects of this compound based on current knowledge of branched-chain fatty acids in general.
Overview
Palmitic Acid (PA) , a 16-carbon saturated fatty acid, is the most common saturated fatty acid in animals and plants. In cell studies, it is widely used to model the effects of lipid overload and lipotoxicity, which are associated with metabolic diseases such as obesity and type 2 diabetes. Palmitic acid is known to influence a variety of cellular processes, including cell viability, lipid accumulation, and the activation of key signaling pathways.
This compound is an 18-carbon branched-chain fatty acid. Unlike straight-chain fatty acids, branched-chain fatty acids (BCFAs) are characterized by the presence of methyl groups along their carbon chain. BCFAs are found in various organisms, including bacteria, and are known to influence the fluidity of cell membranes.[1][2] To date, there is a notable absence of specific studies detailing the effects of this compound on mammalian cells in vitro. Therefore, its specific impacts on cell viability, lipid metabolism, and signaling remain to be elucidated.
Data Presentation: Palmitic Acid
The following tables summarize the quantitative effects of palmitic acid on various cellular parameters as reported in the literature.
Table 1: Effect of Palmitic Acid on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Viability Assay | Observed Effect |
| Endometrial Cancer (Ishikawa) | 348.2 (IC50) | 72 | MTT | Significant decrease in cell viability[3] |
| Endometrial Cancer (ECC-1) | 187.3 (IC50) | 72 | MTT | Significant decrease in cell viability[3] |
| Pancreatic β-cells (INS-1) | 250 | 48 | MTT | Reduced cell viability[4] |
| Microglia (BV2) | 200 | 24 | MTT | Time- and dose-dependent decrease in cell viability[5] |
| Astrocytic cells | 1000 | 24 | MTT | Reduction in cell survival[6] |
| Pancreatic Rin-5F cells | 20-500 | 24 | MTT | Dose-dependent decrease in viability[7] |
Table 2: Effect of Palmitic Acid on Lipid Accumulation
| Cell Line | Concentration (µM) | Incubation Time (h) | Staining Method | Observed Effect |
| HepG2 | Not specified | Not specified | Oil Red O | Dose-dependent increase in lipid accumulation[8][9] |
| HepG2 | 1000 (in a 1:1 ratio with Linoleic Acid) | Not specified | Oil Red O | Significant lipid accumulation[10] |
Table 3: Effect of Palmitic Acid on Key Signaling Pathways
| Cell Line | Pathway | Key Proteins | Observed Effect |
| 3T3-L1 Adipocytes | NF-κB | NF-κB | Activation of NF-κB-driven luciferase activity[11] |
| Endothelial Cells | NF-κB | phospho-IκBα, NF-κB activity | Activation of NF-κB signaling[12] |
| Hepatic Stellate Cells | NF-κB | TLR4, p-p65, p-IκBα | Upregulation of TLR4-NF-κB signaling pathway[13] |
| Human Monocytic Cells (THP-1) | NF-κB / AP-1 | Phosphorylated NF-κB and c-Jun | Activation of NF-κB and AP-1[14] |
| Endometrial Cancer (Ishikawa, ECC-1) | PI3K/Akt/mTOR | p-AKT, p-S6, p-4E-BP1 | Downregulation of the pathway[3] |
| Prostate Cancer Cells | PI3K/Akt | PI3K, Akt | Inhibition of the PI3K/Akt pathway[15] |
| Differentiated Human Neuroblastoma Cells | PI3K/Akt | Akt | Inhibition of the insulin/PI3K/Akt pathway[16] |
| Beta-cells | PI3K/Akt/mTOR | p-AKT | Chronic exposure leads to downregulation of AKT phosphorylation[17][18] |
| HepG2 Cells | PI3K/Akt | Akt | Palmitate pre-treatment inhibited insulin-induced Akt phosphorylation[19] |
Experimental Protocols
Detailed methodologies for key experiments cited in the context of fatty acid research are provided below.
Preparation of Fatty Acid Solutions for Cell Culture
-
Objective: To prepare sterile fatty acid solutions complexed with bovine serum albumin (BSA) for administration to cultured cells.
-
Protocol:
-
Prepare a stock solution of the fatty acid (e.g., 100 mM palmitic acid) in a suitable solvent such as ethanol or methanol.
-
Prepare a solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium or phosphate-buffered saline (PBS).
-
Warm both the fatty acid stock solution and the BSA solution to 37°C.
-
Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve the desired final concentration. The molar ratio of fatty acid to BSA is critical and should be optimized.
-
Continue to stir the solution at 37°C for at least 1 hour to allow for complexing.
-
Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter.
-
The solution can be stored at -20°C for future use.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of fatty acids on cell proliferation and viability.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fatty acid-BSA complex or BSA control for the desired duration (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent like DMSO or isopropanol.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (BSA-treated) cells.[3][5]
-
Lipid Accumulation Assay (Oil Red O Staining)
-
Objective: To visualize and quantify the accumulation of neutral lipids within cells.
-
Protocol:
-
Culture cells on coverslips in a multi-well plate and treat with fatty acids as required.
-
Wash the cells with PBS and fix them with 10% formalin for at least 30 minutes.
-
Prepare a working solution of Oil Red O by diluting a stock solution (e.g., 0.5% in isopropanol) with water and filtering it.
-
Wash the fixed cells with 60% isopropanol.
-
Incubate the cells with the Oil Red O working solution for 10-20 minutes at room temperature.
-
Wash the cells with water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
-
Mount the coverslips on microscope slides and visualize the red-stained lipid droplets under a light microscope.
-
For quantification, the stain can be extracted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 492 nm.[8][9][20][21][22]
-
Western Blot Analysis of Signaling Pathways
-
Objective: To determine the activation state of key proteins in signaling pathways like PI3K/Akt and NF-κB.
-
Protocol:
-
Treat cells with fatty acids for the desired time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-p65, p65) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[23][24][25][26][27]
-
Signaling Pathways and Experimental Workflows
Palmitic Acid-Induced Signaling Pathways
The following diagrams illustrate the well-documented signaling pathways activated by palmitic acid.
General Experimental Workflow for Comparing Fatty Acids
The following diagram outlines a general workflow for the comparative analysis of fatty acids in cell culture.
Discussion and Conclusion
The extensive body of research on palmitic acid has established it as a critical molecule in cellular studies, particularly for investigating the mechanisms of lipotoxicity and metabolic stress. The data clearly indicate that palmitic acid can negatively impact cell viability, promote intracellular lipid accumulation, and modulate key signaling pathways involved in inflammation and cell survival, such as NF-κB and PI3K/Akt.
In stark contrast, there is a significant knowledge gap regarding the cellular effects of This compound . As a branched-chain fatty acid, it is structurally distinct from the straight-chain palmitic acid, which may confer different biological properties. Generally, BCFAs are known to increase the fluidity of cell membranes, a property that is opposite to the membrane-rigidifying effects reported for saturated fatty acids like palmitate.[1][2] Some studies on other BCFAs in adipocytes and hepatocytes have suggested they may influence the expression of genes related to lipid metabolism and inflammation.[1][28] However, without direct experimental evidence, the specific effects of this compound on cell viability, lipid storage, and intracellular signaling pathways remain speculative.
For researchers considering the use of this compound in their studies, it is crucial to recognize this lack of data. The experimental protocols provided in this guide for studying the effects of palmitic acid can be readily adapted to investigate the cellular impacts of this compound. Such studies would be highly valuable in filling the current void in the literature and providing a clearer understanding of the biological roles of this branched-chain fatty acid. Future research should focus on direct, comparative studies of this compound and well-characterized fatty acids like palmitic acid to delineate their respective and potentially contrasting effects on cellular function.
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Palmitic Acid Lipotoxicity in Microglia Cells Is Ameliorated by Unsaturated Fatty Acids | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palmitate induces fat accumulation by activating C/EBPβ-mediated G0S2 expression in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palmitic acid inhibits prostate cancer cell proliferation and metastasis by suppressing the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Ursodeoxycholic Acid and Insulin on Palmitate-Induced ROS Production and Down-Regulation of PI3K/Akt Signaling Activity [jstage.jst.go.jp]
- 20. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]
Branched vs. Straight-Chain Fatty Acids: A Comparative Guide to Their Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs), supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the distinct roles these fatty acid classes play in cellular processes and their potential as therapeutic targets.
Data Presentation: Quantitative Comparison of BCFA and SCFA Effects
The following tables summarize quantitative data from studies investigating the effects of BCFAs and SCFAs on gene expression and cytokine secretion. It is important to note that the experimental conditions, including cell types and fatty acid concentrations, vary between studies, which should be considered when making direct comparisons.
Table 1: Effects of Branched-Chain Fatty Acids on Gene Expression in HepG2 Cells
| Gene | Fatty Acid (Concentration) | Fold Change vs. Control | Reference |
| Fatty Acid Synthase (FASN) | 14-methylpentadecanoic acid (iso-BCFA) (5 µM) | Decreased | [1] |
| 14-methylpentadecanoic acid (iso-BCFA) (10 µM) | Decreased | [1] | |
| 12-methyltetradecanoic acid (anteiso-BCFA) | Increased | [1] | |
| Sterol Regulatory Element-Binding Protein 1 (SREBP1) | 14-methylpentadecanoic acid (iso-BCFA) | Decreased | [1] |
| 12-methyltetradecanoic acid (anteiso-BCFA) | No significant change | [1] | |
| C-Reactive Protein (CRP) | 14-methylpentadecanoic acid (iso-BCFA) | Decreased | [1] |
| 12-methyltetradecanoic acid (anteiso-BCFA) | Increased | [1] | |
| Interleukin-6 (IL-6) | 14-methylpentadecanoic acid (iso-BCFA) | Decreased | [1] |
| 12-methyltetradecanoic acid (anteiso-BCFA) | Increased | [1] |
Table 2: Dose-Dependent Effects of Straight-Chain Fatty Acids on Adipokine Secretion from LPS-Stimulated 3T3-L1 Adipocytes
| Adipokine | Fatty Acid (Concentration) | % Change vs. LPS Control | Reference |
| Leptin | Acetate (1 mM) | Decreased | [2] |
| Propionate (1 mM) | Decreased | [2] | |
| Butyrate (1 mM) | Decreased | [2] | |
| IL-6 | Acetate (1 mM) | Decreased | [2] |
| Propionate (0.5 mM, 1 mM) | Decreased | [2] | |
| Butyrate (0.5 mM, 1 mM) | Decreased | [2] | |
| IL-1β | Acetate (1 mM) | Decreased | [2] |
| Propionate (0.5 mM, 1 mM) | Decreased | [2] | |
| Butyrate (0.5 mM, 1 mM) | Decreased | [2] | |
| MCP-1/CCL2 | Propionate (1 mM) | Decreased | [2] |
| Butyrate (1 mM) | Decreased | [2] | |
| MIP-1α/CCL3 | Propionate (1 mM) | Decreased | [2] |
| Butyrate (1 mM) | Decreased | [2] | |
| RANTES/CCL5 | Acetate (1 mM) | Increased | [2] |
| Propionate (1 mM) | Decreased | [2] | |
| Butyrate (1 mM) | Decreased | [2] |
Table 3: Effects of Butyric Acid and its Derivatives on TNF-α Secretion from Porcine Alveolar Macrophages (PAMs)
| Treatment | TNF-α Secretion (vs. Control) | Reference |
| Butyric Acid (0.5-4 mM) | Linearly reduced in non-LPS stimulated cells; Dose-dependently reduced in LPS-stimulated cells | [3][4] |
| Sodium Butyrate (1-8 mM) | 2 mM tended to increase in non-LPS stimulated cells; Dose-dependently reduced in LPS-stimulated cells | [3][4] |
| Monobutyrin (1-8 mM) | Linearly reduced in non-LPS stimulated cells; Dose-dependently reduced in LPS-stimulated cells | [3][4] |
| Tributyrin (0.5-4 mM) | Linearly reduced in non-LPS stimulated cells; Dose-dependently reduced in LPS-stimulated cells | [3][4] |
Signaling Pathways
The differential effects of BCFAs and SCFAs can be attributed to their interaction with distinct cellular signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of BCFA and SCFA effects.
Cell Culture and Fatty Acid Treatment
Objective: To expose cultured cells to BCFAs or SCFAs to assess their biological effects.
Materials:
-
Cell line of interest (e.g., HepG2 hepatocytes, 3T3-L1 pre-adipocytes, RAW 264.7 macrophages)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Fatty acids (e.g., 14-methylpentadecanoic acid, butyric acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol or DMSO
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for optimal growth and treatment.
-
Fatty Acid Stock Solution Preparation:
-
Dissolve the fatty acid in a minimal amount of ethanol or DMSO to create a concentrated stock solution.
-
For conjugation to BSA, warm a solution of fatty acid-free BSA in serum-free medium to 37°C.
-
Add the fatty acid stock solution dropwise to the BSA solution while stirring to allow for complex formation.
-
Sterile-filter the fatty acid-BSA complex solution.
-
-
Cell Treatment:
-
Aspirate the culture medium from the cells and wash with sterile PBS.
-
Add fresh culture medium containing the desired concentration of the fatty acid-BSA complex or the fatty acid dissolved in a vehicle control (e.g., medium with the same final concentration of ethanol or DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for RNA or protein extraction.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of target genes in cells treated with BCFAs or SCFAs.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target gene, and cDNA template. Set up reactions for each target gene and a reference gene in triplicate.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.
Materials:
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites by adding assay diluent to each well. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add standards of known concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
-
Substrate Addition and Color Development: Wash the plate. Add the TMB substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.[3][5][6]
Fatty Acid Uptake Assay using Fluorescent Probes
Objective: To measure the uptake of fatty acids into cells.
Materials:
-
Fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid)
-
Cell line of interest
-
Serum-free medium
-
Washing buffer
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Preparation: Seed cells in a suitable format for fluorescence measurement (e.g., glass-bottom dishes for microscopy, black-walled clear-bottom 96-well plates for plate reader).
-
Serum Starvation: Prior to the assay, wash the cells with serum-free medium and incubate in serum-free medium for a defined period to reduce background from serum-derived fatty acids.
-
Probe Incubation: Prepare a working solution of the fluorescent fatty acid probe in serum-free medium. Add the probe solution to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Washing: Remove the probe solution and wash the cells multiple times with a cold washing buffer to remove any unbound extracellular probe.
-
Fluorescence Measurement:
-
Microscopy: Visualize and capture images of the cells using a fluorescence microscope with the appropriate filter set.
-
Plate Reader: Measure the fluorescence intensity in each well using a fluorescence microplate reader.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or per well to determine the relative amount of fatty acid uptake. Compare the uptake in treated cells versus control cells.
This guide provides a foundational understanding of the comparative effects of branched and straight-chain fatty acids. Further research is warranted to elucidate the precise mechanisms and to explore the full therapeutic potential of these distinct lipid molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. PSIII-38 Butyric acid and derivatives: In vitro anti-inflammatory effects tested in porcine alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Very long-chain-fatty acids enhance adipogenesis through coregulation of Elovl3 and PPARγ in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Branched-Chain Amino Acids on the Inflammatory Response Induced by LPS in Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to 2-Octyldecanoic Acid and Its Isomers
A comprehensive guide to the biological activities of 2-Octyldecanoic acid isomers for researchers, scientists, and drug development professionals.
This compound is a saturated branched-chain fatty acid (BCFA). While research on the specific biological activities of this compound and its isomers is limited, the broader class of BCFAs is known to exhibit a range of biological effects, including anti-inflammatory and immune-modulatory properties. Isomerism, the phenomenon where molecules have the same molecular formula but different structural arrangements, can lead to significant differences in the pharmacokinetic and pharmacodynamic properties of compounds. Therefore, it is plausible that different isomers of this compound will exhibit distinct biological activities.
This guide provides a comparative overview of the potential biological activities of this compound isomers, drawing parallels from studies on other fatty acid isomers to illustrate the importance of stereochemistry in biological function. Detailed experimental protocols for assessing these activities and visualizations of relevant signaling pathways are also presented.
Comparative Biological Activities of Fatty Acid Isomers
Due to the limited direct experimental data on the isomers of this compound, this section provides a comparative summary of the biological activities of other well-studied fatty acid isomers to highlight how structural differences can influence efficacy. This information serves as a predictive framework for the potential activities of this compound isomers.
| Biological Activity | Fatty Acid Isomer Example | Quantitative Data | Reference |
| Anti-inflammatory Activity | Conjugated Linoleic Acid (CLA) isomers | cis-9, trans-11 CLA and trans-10, cis-12 CLA reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. The effects are often isomer-specific. | [1] |
| Nitro-fatty acids | Nitroarachidonic acid diminishes NOS-2 expression and secretion of proinflammatory cytokines in activated macrophages.[2] | [2] | |
| Antimicrobial Activity | Linoleic acid and its conjugated isomers | α-linolenic acid (0.1 mg/ml) resulted in a 5.98 log cfu/ml reduction in S. aureus viability after 40 minutes. The inhibitory activity of its conjugated isomer, CALA, showed a different dose-dependent pattern.[3] | [3] |
| Medium-chain fatty acids | The Minimum Inhibitory Concentration (MIC) of C6:0, C8:0, and C10:0 fatty acids against various bacteria like E. coli and Campylobacter coli varies, demonstrating that chain length and structure impact antimicrobial efficacy. | [4] | |
| Cytotoxicity | Polyunsaturated fatty acids (PUFAs) | Docosahexaenoic acid (22:6, n-3) was cytotoxic to human neoplastic B and T-cell lines at concentrations ≥ 20 μM after 48-72 hours in culture.[5] | [5] |
| Saturated vs. Unsaturated fatty acids | In pancreatic islet cells, palmitate (saturated) showed higher cytotoxicity at equimolar concentrations compared to oleate (unsaturated).[6][7] | [6][7] |
Detailed Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[8][9][10]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (this compound isomers)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the this compound isomers and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Anti-inflammatory Activity (Nitric Oxide Production)
Principle: The Griess assay is used to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in the cell culture supernatant. A reduction in LPS-induced NO production in macrophages is an indicator of anti-inflammatory activity.[11][12][13][14]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound isomers for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production compared to the LPS-only control.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique to determine the MIC.[4][15][16][17][18][19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound isomers
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the this compound isomers in the broth medium in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Visualizations
Fatty acids can modulate various signaling pathways. The Peroxisome Proliferator-Activated Receptor (PPAR) and Nuclear Factor-kappa B (NF-κB) pathways are two key cascades involved in inflammation and metabolism that are known to be influenced by fatty acids.[1][20][21][22][23][24][25][26][27][28][29][30]
PPAR Signaling Pathway
PPARs are ligand-activated transcription factors that play a crucial role in lipid and glucose metabolism and inflammation. Fatty acids and their derivatives are natural ligands for PPARs.[20][21][22][23][24]
References
- 1. researchgate.net [researchgate.net]
- 2. Nitro-fatty acids: novel anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. Increased cytotoxicity of polyunsaturated fatty acids on human tumoral B and T-cell lines compared with normal lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inverse relationship between cytotoxicity of free fatty acids in pancreatic islet cells and cellular triglyceride accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. newprairiepress.org [newprairiepress.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. cusabio.com [cusabio.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 24. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 25. ahajournals.org [ahajournals.org]
- 26. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. On the Immunometabolic Role of NF-κB in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Noncanonical NF-κB Signaling Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. alanrevista.org [alanrevista.org]
A Comparative Guide to Validating the Purity of Commercial 2-Octyldecanoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of commercial 2-Octyldecanoic acid, a branched-chain fatty acid. The comparison includes detailed experimental protocols and supporting data to assist in method selection and implementation.
Potential Impurities in Commercial this compound
Commercial this compound is typically synthesized via the Guerbet reaction, which can lead to the presence of several impurities. Understanding these potential impurities is crucial for selecting and developing appropriate analytical methods for purity assessment.
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Specific Examples | Potential Origin |
| Residual Reactants | 1-Decanol | Incomplete Guerbet reaction |
| Isomeric Byproducts | Other C18 branched-chain fatty acid isomers | Side reactions during the Guerbet process |
| Oxidation Products | Aldehydes, shorter-chain fatty acids | Oxidation of the starting alcohol or the final product |
| Related Fatty Acids | Palmitic acid, Stearic acid, Oleic acid | Impurities in the starting materials |
| Residual Solvents & Reagents | Toluene, Methanol, Hexane | Purification and reaction work-up steps |
| Water | - | Incomplete drying of the final product |
Comparison of Analytical Methods for Purity Validation
The primary methods for assessing the purity of fatty acids like this compound are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) can also be employed as complementary techniques.
Table 2: Comparison of Key Performance Characteristics of Analytical Methods
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Separation of volatile compounds followed by detection by ionization in a flame. | Absorption of radio waves by atomic nuclei in a magnetic field. | Separation of non-volatile compounds followed by detection of light scattered by analyte particles. | Absorption of infrared radiation by molecular vibrations. |
| Sample Preparation | Derivatization to Fatty Acid Methyl Esters (FAMEs) is required.[1][2] | Simple dissolution in a deuterated solvent with an internal standard. | Can be analyzed directly or after derivatization. | Minimal, can be analyzed neat. |
| Information Provided | High-resolution separation of volatile components, enabling quantification of individual impurities.[1] | Absolute purity determination, structural information on the main component and impurities.[3] | Separation of non-volatile impurities. | Functional group information, rapid screening for major impurities. |
| Selectivity | High for volatile and semi-volatile compounds. | High, based on unique chemical shifts of protons.[3] | Moderate to high, dependent on the column and mobile phase. | Low, provides general information about functional groups. |
| Sensitivity | High (ng to pg level).[3] | Moderate (mg to µg level).[3] | Moderate (µg to ng level). | Low, suitable for detecting major components or significant impurities. |
| Precision (RSD) | High (< 2%).[3] | Very High (< 1%).[3] | Moderate (< 5%). | Variable, generally lower than other methods. |
| Typical Analysis Time | 30-60 minutes per sample. | 5-15 minutes per sample. | 20-40 minutes per sample. | < 5 minutes per sample. |
| Advantages | Excellent for separating complex mixtures of fatty acids and their isomers.[4][5] | Non-destructive, provides absolute quantification without the need for a specific analyte standard, and gives structural information.[6] | Suitable for non-volatile or thermally labile impurities. | Very fast, requires minimal sample preparation, and is non-destructive. |
| Limitations | Requires derivatization which can introduce errors. Not suitable for non-volatile impurities.[1] | Lower sensitivity compared to GC, and overlapping signals can complicate analysis. | ELSD response can be non-linear and dependent on analyte properties. | Not suitable for trace analysis or complex mixture quantification. |
Table 3: Typical Quantitative Performance Data for Fatty Acid Analysis
| Method | Analyte | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) |
| GC-FID | Various FAMEs | 0.21 - 0.54 | 0.63 - 1.63 | > 0.999 |
| GC-FID | Omega-3 FAMEs | 109 - 177 | 332 - 537 | > 0.990 |
| ¹H-NMR | Trimethylamine | 1 (in mg/100g) | 4 (in mg/100g) | > 0.99 |
Note: The LOD and LOQ values are general for fatty acid analysis and can vary depending on the specific impurity and the instrument used.
Experimental Protocols
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is ideal for the separation and quantification of volatile impurities and the main component after derivatization.
a) Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Accurately weigh approximately 25 mg of the commercial this compound sample into a screw-capped tube.
-
Add 1.5 mL of a 2% sulfuric acid solution in methanol.
-
Add 0.5 mL of toluene.
-
Cap the tube tightly and heat at 50°C for 2 hours in a water bath.
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of a saturated sodium chloride solution.
-
Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
b) GC-FID Operating Conditions
| Parameter | Value |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polar stationary phase. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (with a split ratio, e.g., 50:1) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 10 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
c) Data Analysis
The purity is determined by the area percent method, where the peak area of the this compound methyl ester is divided by the total area of all peaks in the chromatogram. For more accurate quantification, an internal standard can be used.
Purity Determination by Quantitative ¹H NMR (qNMR)
qNMR is a powerful technique for determining the absolute purity of a sample without the need for derivatization.
a) Sample Preparation
-
Accurately weigh approximately 20 mg of the commercial this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, with a known purity) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until both the sample and the internal standard are fully dissolved.
b) ¹H NMR Spectrometer Parameters
| Parameter | Value |
| Spectrometer Frequency | ≥ 400 MHz |
| Solvent | CDCl₃ |
| Pulse Sequence | A standard 90° pulse sequence. |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis). |
| Number of Scans | 8 or 16 |
| Acquisition Time | ≥ 3 seconds |
c) Data Analysis
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I_sample and I_std are the integral areas of the signals for the sample and the internal standard, respectively.
-
N_sample and N_std are the number of protons corresponding to the integrated signals of the sample and the internal standard.
-
M_sample and M_std are the molar masses of the sample and the internal standard.
-
m_sample and m_std are the masses of the sample and the internal standard.
-
P_std is the purity of the internal standard.
Experimental Workflow and Data Interpretation
The following diagram illustrates a logical workflow for the comprehensive purity validation of commercial this compound.
Caption: Workflow for the purity validation of this compound.
This workflow begins with rapid screening and structural confirmation using FTIR and qualitative NMR. Quantitative analysis is then performed using qNMR for absolute purity and GC-FID for profiling volatile impurities. If unknown impurities are detected, GC-MS and LC-MS are employed for their identification and characterization, leading to a comprehensive purity report.
Conclusion
The selection of an analytical method for validating the purity of commercial this compound should be guided by the specific requirements of the intended application.
-
For routine quality control and quantification of volatile impurities, GC-FID is a robust and sensitive method.
-
For a precise and accurate determination of absolute purity without the need for derivatization, qNMR is the method of choice.
-
HPLC-ELSD can be a valuable tool for the analysis of non-volatile or thermally sensitive impurities.
-
FTIR serves as a rapid, initial screening tool to confirm the primary functional groups and detect major discrepancies.
By employing a combination of these techniques as outlined in the experimental workflow, researchers can confidently ascertain the purity of their this compound and ensure the integrity of their subsequent research and development activities.
References
Cross-Validation of Quantification Methods for 2-Octyldecanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Octyldecanoic acid is crucial for a variety of applications, from formulation development to metabolic studies. The selection of an appropriate analytical method is a critical step that influences the reliability and comparability of experimental data. This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This document outlines detailed experimental protocols for each method, presents a comparative analysis of their performance characteristics, and discusses the relative strengths and weaknesses of each approach. The information presented here is intended to assist researchers in selecting the most suitable method for their specific analytical needs.
Comparative Performance of Analytical Methods
The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key performance characteristics of each method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Moderate (µg/mL to ng/mL range)[1] |
| Precision (%RSD) | Typically <15% for inter-day and intra-day precision[2] | Typically <5% for inter-day and intra-day precision[1] |
| Accuracy (% Recovery) | Typically within 85-115%[2] | Typically within 95-105% |
| Specificity | High (mass spectral data provides definitive identification) | Moderate to High (dependent on detector and chromatography) |
| Throughput | Lower (longer run times and more extensive sample preparation) | Higher (shorter run times, especially with UPLC)[3] |
| Derivatization | Generally required to increase volatility[4] | Often required for sensitive UV or fluorescence detection[1][2] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are presented below. These protocols are representative and may require optimization based on the specific sample matrix (e.g., plasma, tissue, formulation buffer).
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acids like this compound, a derivatization step is typically employed to convert the analyte into a more volatile form, such as a fatty acid methyl ester (FAME).
Sample Preparation (Esterification):
-
Extraction: Extract the lipid fraction containing this compound from the sample matrix using a suitable organic solvent (e.g., a 2:1 mixture of chloroform and methanol).
-
Saponification (Optional): If analyzing total fatty acid content, add 1 mL of 0.5 M methanolic KOH to the lipid extract and heat at 80°C for 10 minutes to hydrolyze any esters.
-
Methylation: Add 2 mL of 14% boron trifluoride in methanol (BF₃-methanol) and heat at 60°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Chromatographic and Spectrometric Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using a characteristic ion for the this compound methyl ester. A full scan can be used for qualitative confirmation.
High-Performance Liquid Chromatography (HPLC) with UV Derivatization
HPLC is a robust technique for the analysis of fatty acids. Since this compound lacks a strong UV chromophore, derivatization is necessary for sensitive detection with a UV detector.[5]
Sample Preparation (with UV Derivatization):
-
Extraction: Extract the analyte from the sample matrix using a suitable organic solvent like hexane or a mixture of chloroform and methanol.
-
Derivatization: Evaporate the solvent to dryness under a stream of nitrogen. Add 100 µL of a derivatizing agent solution (e.g., p-bromophenacyl bromide in acetonitrile with a crown ether catalyst).[5]
-
Reaction: Heat the mixture at 80°C for 30 minutes to form the p-bromophenacyl ester.
-
Sample Dilution: After cooling, dilute the sample with the mobile phase to a suitable concentration for injection.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (for the p-bromophenacyl ester).
-
Injection Volume: 10 µL.
Method Comparison and Workflow Visualization
The following diagrams illustrate the general workflow for the quantification of this compound using GC-MS and a logical comparison of the two analytical methods.
References
A Comparative Analysis of Medium-Chain Fatty Acid Effects on Cancer and Normal Cell Lines
A notable gap in current research is the limited specific data on the differential effects of 2-Octyldecanoic acid on various cell lines. This guide, therefore, provides a comparative overview of the cytotoxic and signaling effects of other structurally related and well-studied medium-chain fatty acids (MCFAs), such as octanoic acid (C8) and decanoic acid (C10), on a range of cancer and normal cell lines. The presented data, compiled from multiple independent studies, offers a broad perspective on the structure-activity relationships of these compounds and their potential as anti-cancer agents.
The following sections summarize the cytotoxic activities of various MCFAs, detail the experimental protocols used to assess these effects, and illustrate the key signaling pathways modulated by these fatty acids. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of fatty acids in oncology.
Quantitative Data Summary
The cytotoxic effects of different fatty acids are often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The tables below summarize the IC50 values of various fatty acids against a selection of cancer cell lines. It is important to note that direct comparisons between compounds should be made with caution, as experimental conditions such as cell lines and assay methods may vary between studies.
Table 1: Cytotoxicity of Various Fatty Acids on Different Cancer Cell Lines
| Fatty Acid/Compound | Cell Line | Cell Type | IC50 (µM) |
| Ursolic Acid | A549 | Lung Carcinoma | 21.9 ± 0.05[1] |
| HeLa | Cervical Carcinoma | 11.2 ± 0.05[1] | |
| HepG2 | Hepatocellular Carcinoma | 104.2 ± 0.05[1] | |
| SH-SY5Y | Neuroblastoma | 6.9 ± 0.05[1] | |
| Oleanolic Acid | A549 | Lung Carcinoma | 98.9 ± 0.05[1] |
| HeLa | Cervical Carcinoma | 83.6 ± 0.05[1] | |
| HepG2 | Hepatocellular Carcinoma | 408.3 ± 0.05[1] | |
| Hederagenin | A549 | Lung Carcinoma | 78.4 ± 0.05[1] |
| HeLa | Cervical Carcinoma | 56.4 ± 0.05[1] | |
| HepG2 | Hepatocellular Carcinoma | 40.4 ± 0.05[1] | |
| SH-SY5Y | Neuroblastoma | 12.3 ± 0.05[1] | |
| Salvurmin A | A549 | Lung Carcinoma | 35.6 ± 1.5[2] |
| Salvurmin B | A549 | Lung Carcinoma | 19.2 ± 0.8[2] |
| Purpurea glycoside A | ACHN | Human renal adenocarcinoma | 0.14 ± 0.02[3] |
| Glucodigifucoside | ACHN | Human renal adenocarcinoma | 0.06 ± 0.01[3] |
Table 2: Comparative Cytotoxicity on Cancer vs. Normal Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| Purpurea glycoside A | ACHN (Renal adenocarcinoma) | 0.14 ± 0.02[3] | HK-2 (Renal proximal tubule) | 0.31 ± 0.03[3] |
| Glucodigifucoside | ACHN (Renal adenocarcinoma) | 0.06 ± 0.01[3] | HK-2 (Renal proximal tubule) | 0.36 ± 0.04[3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the study of fatty acid cytotoxicity.
1. Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.[4]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of the fatty acid and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
-
-
-
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.[4]
-
Principle: SRB binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
-
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Fix the cells by gently adding 50 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[3]
-
Wash the plates five times with deionized water and allow them to air dry.[3]
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[3][4]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[3][4]
-
Dissolve the bound dye with 200 µL of 10 mM Tris base solution.[3][4]
-
Measure the absorbance at 510 nm using a microplate reader.[3][4]
-
Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
-
-
2. Western Blotting for Protein Expression Analysis
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protocol:
-
Lyse treated and control cells and determine protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[3]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Mechanisms of Action
Medium-chain fatty acids have been shown to exert their anti-cancer effects through the modulation of various signaling pathways.
-
Induction of Ferroptosis: Some MCFAs can sensitize cancer cells to ferroptosis, an iron-dependent form of regulated cell death.[6] This is achieved by upregulating the expression of CD36, a lipid transporter, and acyl-CoA synthetase long-chain family member 4 (ACSL4).[6]
-
Modulation of the c-Met Signaling Pathway: Decanoic acid has been shown to inhibit the hepatocyte growth factor (HGF)-induced activation of the c-Met receptor and its downstream signaling pathways in hepatocellular carcinoma cells.[7][8] This leads to the induction of apoptosis and the downregulation of tumorigenic proteins such as Bcl-2, Survivin, and Cyclin D1.[7]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[9] Some fatty acids have been shown to influence the phosphorylation status of key proteins in this pathway, such as Akt and mTOR.[10]
-
Induction of Apoptosis: Many fatty acids induce apoptosis in cancer cells. This can be mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases, or the extrinsic pathway.[11] The cleavage of caspase-3 and PARP are common markers of apoptosis.[7]
-
Induction of Oxidative Stress: An increase in the production of reactive oxygen species (ROS) within cancer cells can lead to oxidative stress, damage to cellular components, and ultimately, cell death.[4]
Visualizations
Workflow for assessing the cytotoxicity of fatty acids.
Putative signaling pathways affected by fatty acids.
References
- 1. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Prediction aided in vitro analysis of octa-decanoic acid from Cyanobacterium Lyngbya sp. as a proapoptotic factor in eliciting anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
2-Octyldecanoic Acid as a Biomarker: A Comparative Guide to Fatty Acid Biomarkers
A detailed comparison for researchers, scientists, and drug development professionals.
Introduction to 2-Octyldecanoic Acid and Branched-Chain Fatty Acids
This compound is a saturated fatty acid characterized by a methyl branch in its carbon chain. This places it within the broader category of branched-chain fatty acids (BCFAs). While direct research investigating this compound as a specific biomarker is currently limited in published scientific literature, the class of BCFAs as a whole is gaining attention for its potential role in signaling and as indicators of metabolic health. This guide provides a comparative overview of BCFAs in the context of other well-researched fatty acid classes as biomarkers for various diseases, particularly metabolic disorders.
BCFAs are primarily derived from dairy products and ruminant meat, and can also be produced by the gut microbiota.[1] They are distinct from the more commonly studied straight-chain saturated fatty acids (SFAs), monounsaturated fatty acids (MUFAs), and polyunsaturated fatty acids (PUFAs).
Comparative Analysis of Fatty Acid Classes as Biomarkers
The utility of a fatty acid as a biomarker is determined by its association with a particular physiological or pathological state. Below is a comparison of different fatty acid classes and their reported associations with metabolic and cardiovascular diseases.
Branched-Chain Fatty Acids (BCFAs)
Recent studies suggest that circulating BCFAs may be associated with beneficial metabolic profiles. A systematic review and meta-analysis of observational studies indicated a significant inverse association between endogenous BCFAs (in serum and adipose tissue) and the risk of metabolic syndrome.[1] Lower levels of BCFAs were found in individuals at high risk for metabolic syndrome.[1] Specifically, some studies have reported inverse associations between serum BCFAs and insulin resistance, triglycerides, and body mass index.[2]
Saturated Fatty Acids (SFAs) - Even-Chain vs. Odd-Chain
The association of SFAs with disease is nuanced and depends on the specific fatty acid.
-
Even-Chain SFAs (e.g., Myristic acid C14:0, Palmitic acid C16:0, Stearic acid C18:0): Higher circulating levels of even-chain SFAs are generally associated with an increased risk of cardiometabolic diseases.[3][4] For instance, palmitic acid has been linked to adverse cardiovascular events.[5]
-
Odd-Chain SFAs (e.g., Pentadecanoic acid C15:0, Heptadecanoic acid C17:0): In contrast to their even-chain counterparts, higher levels of odd-chain SFAs are often associated with a reduced risk of cardiometabolic diseases, including type 2 diabetes.[3][6]
Unsaturated Fatty Acids (MUFAs and PUFAs)
-
Monounsaturated Fatty Acids (MUFAs) (e.g., Oleic acid C18:1): Generally considered to have neutral or beneficial effects on cardiovascular health.
-
Polyunsaturated Fatty Acids (PUFAs): This class includes omega-3 and omega-6 fatty acids, which often have opposing effects.
-
Omega-3 PUFAs (e.g., Alpha-linolenic acid ALA, Eicosapentaenoic acid EPA, Docosahexaenoic acid DHA): Higher intake and circulating levels of omega-3 PUFAs are associated with a reduced risk of cardiovascular mortality.[7]
-
Omega-6 PUFAs (e.g., Linoleic acid LA, Arachidonic acid AA): High levels of linoleic acid have been associated with long-term benefits for the prevention of type 2 diabetes, while arachidonic acid appears to be neutral in this regard.[8]
-
Data Presentation: Fatty Acid Biomarkers and Disease Risk
The following tables summarize the associations of different fatty acid classes with the risk of cardiometabolic diseases based on meta-analyses of prospective cohort studies.
Table 1: Association of Saturated Fatty Acid Classes with Cardiometabolic Disease Risk
| Fatty Acid Class | Specific Examples | Associated Disease Risk | Relative Risk (Highest vs. Lowest Tertile/Quintile) | Citation(s) |
| Total SFAs | Increased | 1.50 for CVD, 1.63 for CHD | [3][4] | |
| Even-Chain SFAs | C14:0, C16:0, C18:0 | Increased | RRs ranging from 1.15 to 1.43 for various conditions | [3][4] |
| Odd-Chain SFAs | C15:0, C17:0 | Decreased | RRs ranging from 0.62 to 0.91 for various conditions | [3][4][6] |
| Very-Long-Chain SFAs | C20:0, C22:0, C24:0 | Decreased | 0.81 for CVD | [3] |
CVD: Cardiovascular Disease; CHD: Coronary Heart Disease; RR: Relative Risk
Table 2: Association of Unsaturated Fatty Acid Classes with Cardiometabolic Disease Risk
| Fatty Acid Class | Specific Examples | Associated Disease Risk | Relative Risk (Highest vs. Lowest Tertile/Quintile) | Citation(s) |
| Omega-3 PUFAs | ALA, EPA, DHA | Decreased (CVD mortality) | 0.95 for all-cause mortality with higher ALA | [7] |
| Omega-6 PUFAs | Linoleic Acid | Decreased (Type 2 Diabetes) | 0.96 per interquintile range for arachidonic acid (not significant) | [8] |
Experimental Protocols
Accurate quantification of fatty acids in biological samples is crucial for their validation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Total Fatty Acid Analysis
GC-MS is a robust method for the separation and quantification of fatty acids. The general workflow involves hydrolysis of esterified fatty acids, derivatization to form volatile esters, and subsequent analysis.
1. Sample Preparation and Hydrolysis:
-
To 50 µL of plasma or serum, an internal standard mixture (containing deuterated fatty acids) is added.[9]
-
Hydrolysis is performed by adding a methanolic sodium hydroxide solution and heating at 100°C for 45 minutes to release esterified fatty acids.[9]
2. Extraction:
-
The sample is acidified with hydrochloric acid.
-
Fatty acids are extracted into an organic solvent, typically hexane or iso-octane.[9][10]
3. Derivatization:
-
The extracted fatty acids are dried under nitrogen.
-
Derivatization is performed by adding a derivatizing agent such as pentafluorobenzyl bromide (PFB-Br) and diisopropylethylamine (DIPEA) in acetonitrile and incubating at room temperature.[9][11] This converts the fatty acids into their more volatile pentafluorobenzyl esters.
4. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Separation is typically achieved on a polar capillary column (e.g., ZB-1ms or HP-88).[9][12]
-
The mass spectrometer is operated in negative chemical ionization (NCI) mode for high sensitivity and selectivity.[9][11]
-
Quantification is performed using selected-ion monitoring (SIM) by comparing the peak areas of the target fatty acids to their corresponding deuterated internal standards.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Free Fatty Acid Analysis
LC-MS/MS allows for the analysis of free fatty acids without the need for derivatization, which can simplify sample preparation.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma or serum, 5 µL of an internal standard solution is added.
-
Protein precipitation and extraction are performed by adding 295 µL of acetonitrile containing 1% formic acid.[13]
-
The mixture is vortexed and then centrifuged.
-
The supernatant is collected for analysis.[13]
2. LC-MS/MS Analysis:
-
The extract is injected into an LC-MS/MS system.
-
Chromatographic separation is achieved using a reversed-phase column (e.g., C8 or C18). A delay column may be used to separate analytes from contaminants in the mobile phase.[13][14]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification of specific fatty acids.[13][15]
-
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Visualizations: Signaling Pathways and Experimental Workflows
Fatty Acid Signaling via Free Fatty Acid Receptors (FFARs)
Many of the biological effects of fatty acids are mediated through their interaction with specific cell surface receptors, such as the free fatty acid receptor family (FFARs). The activation of these G protein-coupled receptors can initiate downstream signaling cascades that influence inflammation, glucose, and lipid metabolism.[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Biomarkers of fatty acids and risk of type 2 diabetes: a systematic review and meta-analysis of prospective cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary intake and biomarkers of alpha linolenic acid and risk of all cause, cardiovascular, and cancer mortality: systematic review and dose-response meta-analysis of cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Omega-6 fatty acid biomarkers and incident type 2 diabetes: pooled analysis of individual-level data for 39 740 adults from 20 prospective cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 17. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid-Induced Mechanisms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of Branched-Chain Fatty Acids: A Comparative Literature Review
For Researchers, Scientists, and Drug Development Professionals
Branched-chain fatty acids (BCFAs), once considered minor components of the human diet, are emerging as potent bioactive lipids with significant immunomodulatory and metabolic effects. This guide provides a comparative analysis of the efficacy of different BCFAs, drawing upon key experimental findings in the scientific literature. We present quantitative data on their impact on gene expression related to inflammation and lipid metabolism, detail the experimental protocols used in these seminal studies, and visualize the proposed signaling pathways.
Comparative Efficacy of Branched-Chain Fatty Acids on Gene Expression
The biological effects of BCFAs are highly dependent on their specific structure, particularly whether they belong to the iso or anteiso structural class. The following tables summarize the dose-dependent effects of two representative BCFAs, the iso-form 14-methylpentadecanoic acid (14-MPA) and the anteiso-form 12-methyltetradecanoic acid (12-MTA), on the expression of key genes in human hepatocytes (HepG2 cell line) and human visceral adipocytes.
Table 1: Effect of BCFAs on Gene Expression in Human Hepatocytes (HepG2)
| Gene | BCFA Type | 1 µM | 2 µM | 5 µM | 10 µM |
| FASN | 14-MPA (iso) | ↓ | ↓↓ | ↓↓↓ | ↓↓↓↓ |
| 12-MTA (anteiso) | ↑ | ↑↑ | ↑↑↑ | ↑↑↑↑ | |
| SREBP1 | 14-MPA (iso) | ↓ | ↓ | ↓↓ | ↓↓ |
| 12-MTA (anteiso) | ↔ | ↔ | ↔ | ↔ | |
| CRP | 14-MPA (iso) | ↓ | ↓↓ | ↓↓↓ | ↓↓↓↓ |
| 12-MTA (anteiso) | ↑ | ↑↑ | ↑↑↑ | ↑↑↑↑ | |
| IL-6 | 14-MPA (iso) | ↓ | ↓ | ↓↓ | ↓↓↓ |
| 12-MTA (anteiso) | ↑ | ↑ | ↑↑ | ↑↑ |
Data derived from: Goździk, P., et al. (2023). Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. Scientific Reports.[1][2] Legend: ↓ represents a decrease in mRNA expression, ↑ represents an increase, and ↔ represents no significant change. The number of arrows indicates the relative magnitude of the effect. FASN: Fatty Acid Synthase; SREBP1: Sterol Regulatory Element-Binding Protein 1; CRP: C-Reactive Protein; IL-6: Interleukin-6.
Table 2: Effect of BCFAs on Gene Expression in Human Visceral Adipocytes
| Gene | BCFA Type | 1 µM | 10 µM | 50 µM |
| FASN | 14-MPA (iso) | ↔ | ↔ | ↔ |
| 12-MTA (anteiso) | ↑ | ↑↑ | ↑↑↑ | |
| SREBP1 | 14-MPA (iso) | ↓ | ↓↓ | ↓↓↓ |
| 12-MTA (anteiso) | ↔ | ↔ | ↔ | |
| SCD1 | 14-MPA (iso) | ↓ | ↓↓ | ↓↓↓ |
| 12-MTA (anteiso) | ↓ | ↓↓ | ↓↓↓ | |
| COX-2 | 14-MPA (iso) | ↓ | ↓↓ | ↓↓↓ |
| 12-MTA (anteiso) | ↑ | ↑↑ | ↑↑↑ | |
| ALOX-15 | 14-MPA (iso) | ↓ | ↓↓ | ↓↓↓ |
| 12-MTA (anteiso) | ↑ | ↑↑ | ↑↑↑ | |
| IL-6 | 14-MPA (iso) | ↓ | ↓↓ | ↓↓↓ |
| 12-MTA (anteiso) | ↑ | ↑↑ | ↑↑↑ |
Data derived from: Czumaj, A., et al. (2022). Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells. International Journal of Molecular Sciences. Legend: ↓ represents a decrease in mRNA expression, ↑ represents an increase, and ↔ represents no significant change. The number of arrows indicates the relative magnitude of the effect. FASN: Fatty Acid Synthase; SREBP1: Sterol Regulatory Element-Binding Protein 1; SCD1: Stearoyl-CoA Desaturase-1; COX-2: Cyclooxygenase-2; ALOX-15: Arachidonate 15-Lipoxygenase; IL-6: Interleukin-6.
Table 3: Comparative Anti-inflammatory Efficacy of Various BCFAs in Calf Small Intestinal Epithelial Cells (CSIECs)
| BCFA Type | Concentration | Effect on IL-1β mRNA | Effect on TNF-α mRNA | Effect on IL-10 mRNA |
| iso-C14:0 | 1 µmol/L | ↓↓ | ↓ | ↑↑ |
| iso-C15:0 | 1 µmol/L | ↓↓↓ | ↓↓↓↓ | ↑ |
| iso-C16:0 | 1 µmol/L | ↓↓↓ | ↓↓↓ | ↑↑ |
| iso-C17:0 | 1 µmol/L | ↓↓↓↓ | ↓↓↓↓↓ | ↑↑↑ |
| anteiso-C15:0 | 1 µmol/L | ↓ | ↓↓ | ↑↑↑↑ |
| anteiso-C17:0 | 1 µmol/L | ↓ | ↓↓↓ | ↑↑ |
Data derived from: Li, Y., et al. (2025). Alleviating the Effect of Branched-Chain Fatty Acids on the Lipopolysaccharide-Induced Inflammatory Response in Calf Small Intestinal Epithelial Cells. Animals.[3] Legend: ↓ represents a decrease in mRNA expression, ↑ represents an increase. The number of arrows indicates the relative magnitude of the effect. All treatments were performed prior to stimulation with lipopolysaccharide (LPS). IL-1β: Interleukin-1 beta; TNF-α: Tumor Necrosis Factor-alpha; IL-10: Interleukin-10.
Experimental Protocols
Hepatocyte (HepG2) Cell Culture and Treatment
-
Cell Line: Human hepatoma cell line, HepG2.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 100 U/mL penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
BCFA Treatment: Stock solutions of 14-MPA and 12-MTA are prepared in ethanol. For experiments, cells are seeded in 6-well plates and grown to 80-90% confluency. The culture medium is then replaced with fresh medium containing the specified concentrations of BCFAs (1, 2, 5, or 10 µM). Control cells are treated with the same concentration of ethanol. The incubation period is 48 hours.[1][2]
-
Gene Expression Analysis (Real-Time qPCR):
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit with oligo(dT) primers.
-
Real-Time qPCR: The relative expression of target genes is quantified using a real-time PCR system with SYBR Green-based detection. The expression levels are normalized to a stable housekeeping gene (e.g., GAPDH). The 2^-ΔΔCt method is used to calculate the fold change in gene expression.[4][5][6][7]
-
Human Visceral Adipocyte Culture and Treatment
-
Cell Source: Primary human white preadipocytes isolated from adult visceral adipose tissue.
-
Differentiation:
-
Preadipocytes are cultured to confluence in a preadipocyte growth medium.
-
Differentiation is induced by treating the confluent cells for 3 days with a differentiation medium containing DMEM/F12, 3% FBS, 33 µM biotin, 17 µM pantothenate, 1 µM dexamethasone, 250 µM IBMX, 100 nM insulin, and 1 µM rosiglitazone.
-
The medium is then replaced with an adipocyte maintenance medium (DMEM/F12, 3% FBS, 33 µM biotin, 17 µM pantothenate, 1 µM dexamethasone, and 100 nM insulin) for the remainder of the differentiation period (typically 10-14 days).[8][9][10][11][12]
-
-
BCFA Treatment: Differentiated adipocytes are incubated for 24 hours with fresh culture medium containing 1, 10, or 50 µM of 14-MPA or 12-MTA.
-
Gene Expression Analysis: The protocol for RNA isolation, reverse transcription, and real-time qPCR is similar to that described for HepG2 cells.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for the Anti-inflammatory Effects of Iso-BCFAs
The anti-inflammatory effects of iso-BCFAs are hypothesized to be mediated, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of iso-BCFA anti-inflammatory action.
Experimental Workflow for Analyzing BCFA Effects on Gene Expression
The following diagram outlines the typical experimental workflow for investigating the effects of BCFAs on gene expression in cell culture models.
Caption: Workflow for BCFA gene expression analysis.
References
- 1. Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alleviating the Effect of Branched-Chain Fatty Acids on the Lipopolysaccharide-Induced Inflammatory Response in Calf Small Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 8. Response of Primary Human Adipocytes to Fatty Acid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ixcellsbiotech.com [ixcellsbiotech.com]
- 11. ixcellsbiotech.com [ixcellsbiotech.com]
- 12. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Analysis of Lipidomics Data: A Comparative Framework Featuring 2-Octyldecanoic Acid
For researchers, scientists, and drug development professionals, navigating the complexities of lipidomics data is a critical challenge. The vast datasets generated by mass spectrometry require robust statistical methodologies to extract meaningful biological insights. This guide provides a comparative framework for the statistical analysis of lipidomics data, using the branched-chain fatty acid, 2-Octyldecanoic acid, as a focal point for a hypothetical experimental context. While comprehensive lipidomics studies on this compound are not widely published, this document outlines the established workflows, experimental protocols, and statistical comparisons necessary to design and execute such an investigation.
The Lipidomics Experimental Workflow: From Sample to Data
A successful lipidomics study begins with a meticulously planned experimental workflow. The primary goal is to accurately measure the abundance of hundreds to thousands of lipid species within a biological sample. The process, from sample preparation to data acquisition, is a multi-step procedure that requires precision to minimize analytical variability.
Experimental Protocol: Lipid Extraction and Analysis
A typical lipidomics experiment involves the following key stages:
-
Sample Preparation: To prevent enzymatic activity and lipid degradation, biological samples (e.g., plasma, tissues, or cell pellets) should be flash-frozen in liquid nitrogen immediately after collection.[1] To minimize oxidation of unsaturated lipids, inhibitors such as butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA) are often added.[1]
-
Lipid Extraction: The Folch or Bligh and Dyer methods, which use a chloroform/methanol/water solvent system, are commonly employed to extract lipids from the aqueous biological matrix.[1] Solid-phase extraction (SPE) can also be used for sample cleanup and fractionation.[2] A deuterated internal standard solution is typically spiked into the samples before extraction to allow for accurate quantification and to account for extraction efficiency.[2]
-
Chromatographic Separation: To reduce the complexity of the lipid extract and separate isobaric and isomeric species, liquid chromatography (LC) is used prior to mass spectrometry. Reversed-phase HPLC is the most common method, separating lipids based on the length and saturation of their fatty acyl chains.[3]
-
Mass Spectrometry (MS) Analysis: The separated lipids are ionized, typically using electrospray ionization (ESI), and detected by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[1][3] Data can be acquired in either data-dependent (DDA) or data-independent (DIA) mode to collect both precursor ion masses and fragmentation patterns for lipid identification.[3]
-
Data Processing: Raw MS data is processed using specialized software (e.g., Lipid Search, MzMine) to detect peaks, identify lipids by matching their mass and fragmentation spectra against databases (like LIPID MAPS), and perform initial quantification.[1]
Statistical Analysis: A Comparative Overview
Once a lipid abundance matrix is generated, statistical analysis is employed to identify significant changes in lipid profiles between experimental groups (e.g., control vs. This compound treatment). The choice of statistical method is crucial and depends on the experimental design and research question.
The statistical workflow generally involves data preprocessing followed by a combination of univariate and multivariate analyses to identify differentially regulated lipids.[4][5]
Table 1: Comparison of Common Statistical Methods in Lipidomics
| Method | Description | Use Case in Lipidomics | Advantages | Limitations |
| T-test / ANOVA | Univariate hypothesis tests to compare the mean abundance of a single lipid between two (T-test) or more (ANOVA) groups.[4] | To identify individual lipids that are significantly different between experimental conditions. | Simple to implement and interpret for individual lipids. | Does not account for correlations between lipids; high risk of false positives without multiple testing correction.[5] |
| Principal Component Analysis (PCA) | An unsupervised multivariate method that reduces the dimensionality of the data by creating new uncorrelated variables (principal components).[6] | To visualize the overall structure of the data, identify outliers, and observe natural clustering of samples. | Unbiased; provides a good overview of data quality and variance without prior knowledge of sample groups. | May not effectively separate groups if the primary sources of variation are not related to the experimental condition. |
| Partial Least Squares - Discriminant Analysis (PLS-DA) | A supervised multivariate regression method used to model the relationship between lipid abundance (X) and class membership (Y).[4] | To maximize the separation between predefined groups and identify lipids that contribute most to this separation. | Powerful for classification and biomarker discovery, especially with highly correlated data.[4] | Prone to overfitting; requires rigorous validation (e.g., cross-validation, permutation testing) to ensure model robustness. |
| Orthogonal PLS-DA (OPLS-DA) | A modification of PLS-DA that separates the variation in the X-variables into two parts: one that is predictive of the Y-variables and one that is orthogonal (uncorrelated).[6] | To improve model interpretability by isolating the variation directly related to group differences from other sources of variance. | Simplifies the model and makes it easier to identify the most relevant lipids for group separation. | Shares the same overfitting risks as PLS-DA and requires careful validation. |
| Hierarchical Clustering | An unsupervised method that groups samples or lipids based on the similarity of their abundance profiles, often visualized as a heatmap.[5] | To identify clusters of lipids that are co-regulated across different conditions or to see how samples group based on their lipid profiles. | Visually intuitive; reveals patterns of co-regulation among lipids. | The resulting clusters can be sensitive to the choice of distance metric and linkage method. |
Data Presentation: A Hypothetical Case Study with this compound
Following statistical analysis, results must be summarized clearly. A common output is a table listing the lipids that are significantly altered by the treatment. Below is a hypothetical table demonstrating how to present quantitative data from a study comparing a control group to cells treated with this compound.
Table 2: Hypothetical Changes in Lipid Species in Response to this compound Treatment
| Lipid Class | Lipid Species | Fold Change (Treated/Control) | p-value | q-value (FDR) | Regulation |
| Phosphatidylcholine (PC) | PC(34:1) | 2.15 | 0.008 | 0.031 | Up |
| Triacylglycerol (TG) | TG(52:2) | 0.48 | 0.001 | 0.009 | Down |
| Diacylglycerol (DG) | DG(36:2) | 1.89 | 0.012 | 0.040 | Up |
| Ceramide (Cer) | Cer(d18:1/24:0) | 0.61 | 0.021 | 0.048 | Down |
| Lysophosphatidylcholine (LPC) | LPC(18:0) | 1.75 | 0.005 | 0.025 | Up |
| Phosphatidylethanolamine (PE) | PE(38:4) | 0.55 | 0.002 | 0.014 | Down |
This table contains simulated data for illustrative purposes.
Biological Interpretation: Pathway Analysis
Identifying a list of significant lipids is only the first step. The ultimate goal is to understand the biological implications of these changes. Pathway analysis tools (e.g., MetaboAnalyst, BioPAN) are used to map the altered lipids onto known metabolic and signaling pathways.[4][5] This helps to identify which cellular processes are most affected by the treatment.
For instance, this compound, as a fatty acid, would be expected to integrate into cellular lipid metabolism. Upon entering the cell, it could be activated to its CoA thioester and subsequently undergo β-oxidation within the mitochondria to produce acetyl-CoA. This acetyl-CoA can then enter the TCA cycle for energy production or be used as a substrate for the synthesis of other lipids or for post-translational modifications like histone acetylation.[7]
By comparing different statistical approaches and integrating the results with pathway analysis, researchers can build a comprehensive understanding of how a compound like this compound modulates the lipidome and affects cellular function. This structured analytical framework is essential for generating robust and reproducible findings in the dynamic field of lipidomics.
References
- 1. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 2. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. From big data to big insights: statistical and bioinformatic approaches for exploring the lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipids reprogram metabolism to become a major carbon source for histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Octyldecanoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-octyldecanoic acid is paramount for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly. Adherence to these protocols will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
This compound is classified as an irritant that can cause skin and eye irritation, and may also lead to respiratory irritation[1]. Therefore, proper personal protective equipment (PPE) must be worn at all times when handling this chemical.
Required Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use chemical safety goggles or a face shield. |
| Skin and Body Protection | Wear a lab coat or other suitable protective clothing. |
| Respiratory Protection | Ensure adequate ventilation. If ventilation is insufficient, use a suitable respirator. |
In the event of a spill, immediately remove all sources of ignition. Prevent the spill from spreading and from entering drains or waterways[2]. Absorb the spill with an inert material, such as vermiculite, dry sand, or earth, and place it into a designated, labeled container for disposal[2].
Step-by-Step Disposal Procedure
The primary disposal route for this compound is through an approved waste disposal plant[2][3]. Do not dispose of this chemical down the drain or in general waste.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealable container.
-
The container must be compatible with the chemical and securely closed to prevent leaks.
-
-
Labeling:
-
Affix a hazardous waste label to the container. The label should include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation
-
The name of the generating laboratory or researcher
-
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from incompatible materials, and secure from unauthorized access.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and approved vendors.
-
Provide the waste manifest or any other required documentation to the disposal contractor.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Personal protective equipment for handling 2-Octyldecanoic acid
This guide provides critical safety and logistical information for the proper handling and disposal of 2-Octyldecanoic acid, tailored for research and drug development professionals. Following these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles or a face shield | Must be worn to protect against splashes.[1][3] |
| Hand Protection | Chemically resistant gloves | Nitrile or butyl rubber gloves are recommended.[3] Inspect gloves for leaks before use. |
| Body Protection | Laboratory coat or chemical-resistant apron | A standard lab coat is necessary to prevent skin contact. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1] |
| Respiratory Protection | Not generally required with adequate ventilation | In situations where dust or aerosols may be generated or if ventilation is inadequate, a NIOSH-approved respirator should be used.[1][4] |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical for a safe laboratory environment. The following step-by-step procedures must be followed.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
